molecular formula C4H7NO2S B140804 3-Aminothietane-3-carboxylic acid CAS No. 138650-26-7

3-Aminothietane-3-carboxylic acid

Cat. No.: B140804
CAS No.: 138650-26-7
M. Wt: 133.17 g/mol
InChI Key: JEDSDHIXKWUWHC-UHFFFAOYSA-N
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Description

3-Aminothietane-3-carboxylic acid (CAS 138650-26-7) is a biochemical building block belonging to the class of heterocyclic α-amino acids. It features a four-membered thietane ring system and has a molecular formula of C4H7NO2S and a molecular weight of 133.17 g/mol . This compound is of significant value in structural biology and peptide science. Research indicates that derivatives of this compound can adopt unique extended conformations stabilized by an intra-residue C5 hydrogen bond. This C5 motif is significantly reinforced by a synergistic N–H⋯S hydrogen bond within the thietane ring, a feature that helps stabilize the peptide backbone in an extended configuration . This mechanism provides a valuable tool for researchers designing constrained peptides and studying weak hydrogen bonding interactions that contribute to conformational stability, such as those found in amyloid β-sheets . As a non-proteinogenic amino acid, it serves as a key synthetic intermediate for the preparation of thietane-containing compounds, including nucleoside analogues and other bioactive molecules . This product is offered with a purity of ≥98% . It should be stored in a sealed container under an inert atmosphere at 2-8°C . For Research Use Only. Not for diagnostic or therapeutic use, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminothietane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDSDHIXKWUWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567106
Record name 3-Aminothietane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138650-26-7
Record name 3-Aminothietane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-Aminothietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane-3-carboxylic acid is a non-proteinogenic, cyclic amino acid of interest in medicinal chemistry and drug development due to its constrained four-membered ring structure. Understanding its fundamental basic properties, such as its acid dissociation constants (pKa) and isoelectric point (pI), is critical for predicting its behavior in physiological systems, designing derivatives, and developing analytical methods. This guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to a lack of direct experimental data for its pKa values, this document details the standard experimental and computational methodologies used for their determination and provides estimated values based on the established behavior of analogous amino acids.

Introduction

This compound is a unique structural analog of natural amino acids, incorporating a thietane ring that imparts significant conformational rigidity. This structural constraint is a valuable feature in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. Like all amino acids, its behavior in solution is governed by the ionization of its acidic (carboxylic acid) and basic (amino) functional groups. The pH at which these groups ionize dictates the molecule's net charge, solubility, and potential for intermolecular interactions.

While specific derivatives of related heterocyclic compounds have been explored for various biological activities, fundamental physicochemical data on the parent molecule, this compound, is not widely published.[1][2][3] This guide consolidates the available information and presents the established methodologies for determining its key basic properties.

Physicochemical Properties

The known and computed physicochemical properties of this compound are summarized below. It is important to note that the pKa and pI values are estimations based on typical ranges for α-amino acids, as experimentally determined values are not available in the cited literature.

PropertyValueSource
Molecular Formula C₄H₇NO₂S[4][5]
Molecular Weight 133.17 g/mol [4]
CAS Number 138650-26-7[4]
2D Structure 2D Structure of this compound[5]
SMILES C1SC(C1)(N)C(=O)O[4]
Topological Polar Surface Area (TPSA) 63.32 Ų[4]
Computed logP -0.4847[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Estimated pKa₁ (-COOH) ~1.8 - 2.4[6]
Estimated pKa₂ (-NH₃⁺) ~8.8 - 9.7[6]
Estimated Isoelectric Point (pI) ~5.3 - 6.1Calculated

Fundamental Acid-Base Chemistry

Like other amino acids, this compound can exist in different ionic states depending on the pH of the solution. At the isoelectric point (pI), the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge.[7][8]

  • At low pH (pH < pKa₁): The molecule is fully protonated, carrying a net positive charge (+H₃N-C(R)-COOH).

  • At intermediate pH (pKa₁ < pH < pKa₂): The molecule is a zwitterion, carrying no net charge (+H₃N-C(R)-COO⁻).

  • At high pH (pH > pKa₂): The molecule is fully deprotonated, carrying a net negative charge (H₂N-C(R)-COO⁻).

The pKa values define these transitions. The pKa₁ corresponds to the ionization of the carboxylic acid, while the pKa₂ corresponds to the deprotonation of the ammonium group.[9] For an amino acid with a non-ionizable side chain, the isoelectric point is the average of pKa₁ and pKa₂.[6][10]

G cluster_low_ph Low pH cluster_mid_ph pI cluster_high_ph High pH Cation Cationic Form (+H₃N-R-COOH) Net Charge: +1 Zwitterion Zwitterionic Form (+H₃N-R-COO⁻) Net Charge: 0 Cation->Zwitterion pKa₁ -H⁺ (-COOH) Anion Anionic Form (H₂N-R-COO⁻) Net Charge: -1 Zwitterion->Anion pKa₂ -H⁺ (-NH₃⁺) G A Prepare Amino Acid Solution & Calibrate pH Meter B Acidify Solution to ~pH 1.5 with HCl A->B C Titrate with NaOH in small aliquots B->C D Record pH after each addition C->D Allow to stabilize E Continue until ~pH 12 C->E Endpoint reached D->C Loop F Plot pH vs. Molar Equivalents of NaOH E->F G Determine pKa values from midpoints of plateaus F->G H Calculate pI = (pKa₁ + pKa₂)/2 G->H G cluster_gas Gas Phase cluster_aq Aqueous Phase HA_gas HA(gas) A_gas A⁻(gas) HA_gas->A_gas ΔGgas HA_aq HA(aq) HA_gas->HA_aq ΔGsolv(HA) H_gas H⁺(gas) A_aq A⁻(aq) A_gas->A_aq ΔGsolv(A⁻) H_aq H⁺(aq) H_gas->H_aq ΔGsolv(H⁺) HA_aq->A_aq ΔGaq (proportional to pKa)

References

3-Aminothietane-3-carboxylic acid chemical structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and known properties of 3-Aminothietane-3-carboxylic acid. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its significance as a unique amino acid analogue.

Chemical Structure and Nomenclature

This compound is a non-proteinogenic amino acid containing a four-membered thietane ring. This strained heterocyclic motif imparts unique conformational constraints and physicochemical properties, making it an intriguing building block in medicinal chemistry.

The chemical structure of this compound is as follows:

Caption: 2D Chemical Structure of this compound.

Nomenclature:

  • Systematic IUPAC Name: this compound

  • CAS Number: 138650-26-7[1]

  • Other Names: 3-Amino-3-carboxythietane, 3-Thietanecarboxylicacid,3-amino-(9CI)[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₄H₇NO₂SChemScene[1]
Molecular Weight 133.17 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene[1]
logP (octanol-water partition coefficient) -0.4847ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]
SMILES O=C(O)C1(N)CSC1ChemScene[1]

Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a general understanding of its synthesis can be derived from methods used for related thietane derivatives. The synthesis of 3-amino thietanes is a key area of research in medicinal chemistry due to their potential pharmacological applications.[2]

A plausible synthetic approach could involve a multi-step sequence starting from simpler precursors, potentially involving the formation of the thietane ring followed by the introduction of the amino and carboxylic acid functionalities. One possible conceptual workflow is outlined below.

G Conceptual Synthetic Workflow start Commercially Available Starting Materials step1 Thietane Ring Formation start->step1 step2 Functional Group Interconversion step1->step2 step3 Introduction of Amino and Carboxyl Groups step2->step3 final This compound step3->final

Caption: A high-level conceptual workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical):

  • Step 1: Thietane Ring Formation: This could potentially be achieved through the cyclization of a suitable precursor containing a thiol and a leaving group at the appropriate positions.

  • Step 2: Functional Group Interconversion: The initially formed thietane may require modification of existing functional groups to facilitate the introduction of the desired amino and carboxyl moieties.

  • Step 3: Introduction of Amino and Carboxyl Groups: This could be accomplished through various established organic chemistry reactions, such as amination and carboxylation, at the 3-position of the thietane ring.

It is important to note that this is a generalized scheme, and the actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.

Role in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in the public domain, its structural features suggest its potential as a valuable tool in drug discovery. The carboxylic acid group is a common pharmacophore in many drugs; however, it can also present challenges related to metabolic stability and membrane permeability.[3][4]

This compound can be considered a bioisostere of natural amino acids and other carboxylic acid-containing molecules. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The rigid thietane ring can orient the amino and carboxylic acid groups in a specific spatial arrangement, which could lead to enhanced binding affinity and selectivity for a biological target.

The logical workflow for incorporating a novel building block like this compound into a drug discovery pipeline is illustrated below.

G Drug Discovery Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection A Identify Lead Compound with Carboxylic Acid Moiety B Analyze Structure-Activity Relationship (SAR) A->B C Hypothesize Bioisosteric Replacement with This compound B->C D Synthesize Analogue C->D E In Vitro Biological Assays (Target Binding, Functional Activity) D->E F ADME Profiling E->F G Improved Potency, Selectivity, or PK Profile? F->G H Preclinical Candidate G->H Yes I Further Optimization G->I No I->C

Caption: A logical workflow illustrating the use of this compound as a bioisostere in a drug discovery program.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would likely show signals for the two methylene (CH₂) groups of the thietane ring and a broad singlet for the amine (NH₂) protons. The carboxylic acid proton would appear as a very broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum would exhibit signals for the methylene carbons, the quaternary carbon bearing the amino and carboxyl groups, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).

  • Infrared (IR) Spectroscopy: A broad O-H stretching band characteristic of a carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would appear around 1700-1750 cm⁻¹. The N-H stretching of the amino group would be observed in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (133.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thietane ring.

Conclusion

This compound is a fascinating and synthetically accessible building block with significant potential in the field of drug discovery. Its unique structural and physicochemical properties make it an attractive candidate for use as a bioisostere to modulate the properties of lead compounds. While detailed biological and experimental data remain limited in the public sphere, this guide provides a solid foundation of its chemical identity and potential applications, encouraging further investigation by the scientific community.

References

3-Aminothietane-3-carboxylic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 138650-26-7[1]

Molecular Formula: C₄H₇NO₂S[1][2]

This document serves as a technical guide to 3-Aminothietane-3-carboxylic acid, consolidating available data on its chemical properties and structural characteristics. Due to the limited extent of published research specifically on this molecule, this guide also provides generalized experimental workflows relevant to the characterization of novel amino acids.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from publicly available data.

PropertyValueSource
Molecular Weight 133.17 g/mol [1]
Purity ≥98%[1]
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
LogP -0.4847[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 1[1]

Structural and Conformational Insights

While detailed biological studies on this compound are not extensively available in peer-reviewed literature, theoretical and spectroscopic conformational studies of its dipeptide derivatives have been conducted. These studies indicate that this compound (referred to as Attc in the literature), a four-membered ring thioether analogue of S-methylcysteine, can adopt an extended C5 conformation. This conformation is stabilized by an inter-residue NH···S interaction. In the context of a capped dipeptide, Cbz–(Attc)₂–NHMe, successive C5-C6γ motifs were observed, leading to a fully extended 2.0₅-helix conformation in the gas phase. In solution, this extended conformation is in competition with a C10 conformation.

Experimental Protocols

Caption: Generalized workflow for the synthesis and evaluation of a novel amino acid.

Signaling Pathways

Currently, there is no published research that implicates this compound in any specific biological or signaling pathways. Further investigation would be required to determine its molecular targets and mechanism of action.

Logical Relationships in Drug Discovery

The development of a novel amino acid like this compound for therapeutic purposes would follow a logical progression from initial synthesis to preclinical evaluation. The following diagram illustrates this general relationship.

G Logical Progression in Amino Acid Drug Discovery A Compound Synthesis & Purification B Structural & Purity Verification A->B C Initial Biological Screening B->C D Lead Compound Identification C->D E In-depth Preclinical Studies D->E F Clinical Trials E->F

Caption: A simplified logical flow for the development of a novel amino acid therapeutic.

References

Physical and chemical properties of 3-Aminothietane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminothietane-3-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for this compound. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some properties are discussed in the context of related chemical structures, such as thietanes, carboxylic acids, and amino acids. All data should be used with the understanding that further experimental validation is required.

Introduction

This compound is a non-canonical amino acid containing a four-membered thietane ring. This structural motif is of significant interest in medicinal chemistry as the thietane ring can serve as a bioisostere for other functional groups, potentially improving physicochemical and pharmacological properties of drug candidates.[1] The presence of both an amino and a carboxylic acid group makes it a chiral building block with potential applications in the synthesis of novel peptides, peptidomimetics, and other biologically active molecules.[2] This guide summarizes the known physical and chemical properties, outlines general synthetic and analytical methodologies, and discusses potential biological relevance.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported. The following tables summarize available computed data and general properties expected based on its structure.

Table 1: General and Computational Properties [3][4]

PropertyValueSource
CAS Number 138650-26-7ChemScene[3]
Molecular Formula C₄H₇NO₂SChemScene[3]
Molecular Weight 133.17 g/mol ChemScene[3]
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene[3]
logP (calculated) -0.4847ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Rotatable Bonds 1ChemScene[3]

Table 2: Estimated Physical Properties

PropertyEstimated Value/CharacteristicRationale
Appearance White to off-white solidTypical for small molecule amino acids.
Melting Point Expected to be high with decompositionAmino acids are zwitterionic, leading to strong intermolecular forces.
Boiling Point Not applicable; likely decomposes at high temperaturesCharacteristic of amino acids.
Solubility Likely soluble in water, especially at acidic or basic pH; sparingly soluble in nonpolar organic solvents.The polar amino and carboxylic acid groups enhance water solubility.
pKa (Carboxylic Acid) Estimated to be around 2-3The electron-withdrawing amino group lowers the pKa of the carboxylic acid compared to a simple carboxylic acid.[5]
pKa (Amine) Estimated to be around 9-10Typical for the ammonium group of an amino acid.[5]

Chemical Properties and Reactivity

This compound possesses the characteristic reactivity of an amino acid. The primary amine can act as a nucleophile and a base, while the carboxylic acid is acidic and can be converted to various derivatives such as esters and amides. The thietane ring, a cyclic thioether, can potentially be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the molecule's polarity and hydrogen bonding capabilities.[6]

Experimental Protocols

General Synthesis Strategy

One conceptual approach is outlined below. This is a generalized workflow and would require significant experimental optimization.

G Conceptual Synthetic Workflow start Thietan-3-one step1 Strecker Synthesis (e.g., KCN, NH4Cl) start->step1 step2 Formation of α-aminonitrile step1->step2 step3 Acid Hydrolysis step2->step3 product This compound step3->product

Conceptual synthesis of this compound.

Protocol Outline:

  • Strecker Amino Acid Synthesis: Thietan-3-one could be reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form the corresponding α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile would then be subjected to acidic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final product.

Purification: Purification would likely involve ion-exchange chromatography, taking advantage of the amphoteric nature of the amino acid, followed by recrystallization.

Analytical Characterization

Standard analytical techniques would be employed to characterize the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methylene protons of the thietane ring and the amine protons.

    • ¹³C NMR would show signals for the quaternary carbon attached to the amino and carboxyl groups, the methylene carbons of the ring, and the carbonyl carbon.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern of the molecule.[9]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

Biological Activity and Signaling Pathways

Specific biological activities or signaling pathways for this compound have not been detailed in the available literature. However, thietane-containing compounds have been investigated for a range of biological activities, including anti-inflammatory and anti-platelet effects.[10][11] As a non-canonical amino acid, it could be a building block for creating peptides with modified conformations and improved metabolic stability.

Given the lack of specific pathway information, a hypothetical signaling pathway is presented below to illustrate the potential mechanism of action for a therapeutic agent derived from a novel amino acid. This diagram represents a generic pathway where an inhibitor blocks a key enzyme in a disease-related cascade.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand External Signal Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 activates TargetEnzyme Target Enzyme Kinase2->TargetEnzyme activates Product Product (Drives Disease) TargetEnzyme->Product converts Substrate Substrate Substrate->TargetEnzyme Inhibitor 3-Aminothietane-3-carboxylic acid Derivative (Inhibitor) Inhibitor->TargetEnzyme inhibits

Hypothetical inhibition of a target enzyme.

Conclusion

This compound is a promising but currently under-characterized building block for drug discovery and development. Its unique thietane-containing structure offers potential for creating novel therapeutics with improved properties. However, a significant need exists for further research to fully elucidate its experimental physicochemical properties, develop robust synthetic protocols, and investigate its biological activities and potential mechanisms of action. This guide provides a foundational overview based on available data and chemical principles, intended to support and encourage further investigation into this intriguing molecule.

References

3-Aminothietane-3-carboxylic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Aminothietane-3-carboxylic acid. While specific long-term stability and forced degradation studies on this compound are not extensively available in public literature, this document consolidates general knowledge based on the chemical properties of its constituent functional groups—a strained thietane ring, a primary amine, and a carboxylic acid. This guide offers best practices for handling and storage to ensure the integrity of the compound for research and development purposes. Experimental protocols for assessing stability and common analytical techniques are also detailed to aid researchers in establishing in-house stability programs.

Introduction

This compound is a non-proteinogenic amino acid containing a four-membered sulfur-containing heterocycle. Such strained ring systems and bifunctional amino acid scaffolds are of increasing interest in medicinal chemistry as building blocks for novel therapeutics.[1][2] The thietane moiety can influence the physicochemical properties of a molecule, such as its three-dimensionality, polarity, and metabolic stability.[3] Given its potential utility in drug discovery, a thorough understanding of its chemical stability is paramount for its effective application. This guide aims to provide a foundational understanding of the factors that may influence the stability of this compound and to propose standard procedures for its storage and handling.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 138650-26-7[4]

  • Molecular Formula: C₄H₇NO₂S[4]

  • Molecular Weight: 133.17 g/mol [4]

  • Appearance: Solid (form may vary)

The structure combines the features of a cyclic amino acid with a strained thietane ring. The presence of both an acidic (carboxylic acid) and a basic (amine) group suggests zwitterionic properties. The strained four-membered ring may be susceptible to ring-opening reactions under certain conditions.

Recommended Storage and Handling

Based on information from various chemical suppliers and general best practices for aminocarboxylic acids, the following storage conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C or frozen (-20°C for long-term storage)To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation, particularly of the sulfur atom.
Moisture Sealed in a dry environment. Use of a desiccator is advised.To prevent hydrolysis of the compound or degradation facilitated by moisture.
Light Protect from light. Store in an amber vial or a dark place.To prevent potential photodegradation.
Container Tightly sealed, appropriate chemical-resistant container.To prevent contamination and exposure to air and moisture.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, potential routes can be inferred from the functional groups present.

Thermal Degradation

Amino acids, upon heating, can undergo complex decomposition reactions, including decarboxylation and deamination.[5][6][7][8] The strained thietane ring may also be susceptible to thermal decomposition.

pH-Dependent Degradation (Hydrolysis)

The stability of amino acids is often pH-dependent. At extreme pH values, acid- or base-catalyzed hydrolysis of functional groups can occur.[9][10] For this compound, the strained thietane ring could be susceptible to nucleophilic attack and ring-opening under strongly acidic or basic conditions.

Oxidative Degradation

The sulfur atom in the thietane ring is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone. Strong oxidizing agents should be avoided during storage and handling.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[11] While specific data is unavailable for this compound, protection from light is a standard precaution.

The logical relationship for assessing stability is outlined in the following diagram.

G cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways Temperature Temperature Thermal Thermal Temperature->Thermal Light Light Photolytic Photolytic Light->Photolytic Humidity Humidity Hydrolytic Hydrolytic Humidity->Hydrolytic Atmosphere Atmosphere Oxidative Oxidative Atmosphere->Oxidative 3-Aminothietane-3-carboxylic_acid This compound Stability Stability 3-Aminothietane-3-carboxylic_acid->Stability Stability->Temperature Stability->Light Stability->Humidity Stability->Atmosphere

Figure 1: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to understand the stability of this compound. These should be adapted based on the specific analytical methods available.

General Forced Degradation Workflow

The workflow for a forced degradation study is depicted below.

G Start Start: Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress->Thermal Photolytic Photolytic Stress (UV/Vis light) Stress->Photolytic Analysis Analyze Samples (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Evaluate Data (Purity, Degradants) Analysis->Data End End: Determine Stability Profile Data->End

Figure 2: General workflow for a forced degradation study.
Protocol for Hydrolytic Degradation

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions:

    • For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M HCl.

    • For basic hydrolysis, mix an aliquot of the stock solution with 0.1 M NaOH.

    • For neutral hydrolysis, mix an aliquot of the stock solution with water.

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Sampling and Analysis:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol for Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described above.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Stress Conditions:

    • Mix an aliquot of the stock solution with the 3% H₂O₂ solution.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C). Protect from light.

  • Sampling and Analysis:

    • Withdraw samples at various time points.

    • Quench the reaction if necessary (e.g., by adding a scavenger for H₂O₂).

    • Analyze the samples by HPLC-UV or LC-MS.

Protocol for Thermal Degradation
  • Sample Preparation:

    • Place a known amount of the solid compound in a vial.

    • Prepare a solution of the compound as for hydrolytic studies.

  • Stress Conditions:

    • Place the solid sample and the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).

  • Sampling and Analysis:

    • For the solid, dissolve a known amount at different time points for analysis.

    • For the solution, take aliquots at different time points.

    • Analyze the samples to assess degradation.

Protocol for Photodegradation
  • Sample Preparation:

    • Prepare a solution of the compound.

    • Place the solution in a photostability chamber.

  • Stress Conditions:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Include a dark control sample to differentiate between thermal and photolytic degradation.

  • Sampling and Analysis:

    • Withdraw samples at various time points and analyze for degradation.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Table 2: Analytical Techniques for Stability Assessment

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary technique for quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is a common starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the mass of degradation products, which aids in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to characterize the structure of isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for identifying changes in functional groups of the compound upon degradation.

Signaling Pathways and Biological Context

Currently, there is limited public information available that directly implicates this compound in specific signaling pathways. However, as a constrained amino acid, its derivatives could be designed as mimetics of natural amino acids to interact with various biological targets. For instance, aminocycloalkane carboxylic acids are known to be valuable in the design of enzyme inhibitors and receptor ligands. The thietane ring, being a bioisostere of other cyclic systems, can be used to modulate pharmacokinetic and pharmacodynamic properties.[3]

The general workflow for incorporating such a novel amino acid in early-stage drug discovery is outlined below.

G Start Synthesize/Acquire This compound Incorporate Incorporate into Peptidomimetics or Small Molecule Scaffolds Start->Incorporate Screen Screen against Biological Targets Incorporate->Screen Hit Hit Identification Screen->Hit Hit->Incorporate Inactive Optimize Lead Optimization (SAR Studies) Hit->Optimize Active Candidate Drug Candidate Optimize->Candidate

Figure 3: General workflow for the use of this compound in drug discovery.

Conclusion

While specific, quantitative stability data for this compound is not widely published, this technical guide provides a framework for its stable storage and handling based on its chemical structure and general principles of organic chemistry. The recommended conditions—refrigerated, dry, dark, and under an inert atmosphere—are crucial for minimizing potential degradation. Researchers are encouraged to perform their own stability assessments using the outlined forced degradation protocols and analytical methods to ensure the quality and reliability of the compound in their specific applications. As the use of novel building blocks like this compound expands, it is anticipated that more detailed stability data will become available.

References

Conformational analysis of 3-Aminothietane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of 3-Aminothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique, constrained amino acid of significant interest in medicinal chemistry and drug design. Its rigid four-membered thietane ring imparts specific conformational preferences that can influence the biological activity of peptides and small molecules into which it is incorporated. A thorough understanding of its conformational landscape is therefore crucial for rational drug design. This guide provides a comprehensive overview of the conformational analysis of this compound, synthesizing theoretical principles with available data on related structures. It covers the key conformational features, including thietane ring puckering and side-chain orientation, and outlines the experimental and computational methodologies used for their characterization.

Introduction

The conformational analysis of small molecules is a cornerstone of modern drug discovery, providing insights into molecular shape, flexibility, and the presentation of key pharmacophoric features. This compound presents a fascinating case study due to the interplay between the strained thietane ring and the amino acid functionalities. The inherent ring strain of the four-membered heterocycle leads to a non-planar, puckered conformation, which in turn influences the spatial orientation of the amino and carboxylic acid groups. This guide will delve into the theoretical underpinnings of its conformational preferences and the practical approaches to its analysis.

Key Conformational Features

The conformational landscape of this compound is primarily defined by two features: the puckering of the thietane ring and the rotation around the C3-Cα bond.

Thietane Ring Puckering

Unlike planar cyclobutane, the thietane ring adopts a puckered conformation to alleviate torsional strain. This puckering is characterized by a "butterfly" motion where one atom deviates from the plane formed by the other three. The degree of puckering can be described by a puckering amplitude and a phase angle. For the parent thietane molecule, a double-well potential energy surface governs this puckering, with a defined energy barrier to inversion.[1] The puckering of the thietane ring in this compound is expected to be a key determinant of its overall shape.

Side Chain Conformation

The orientation of the amino and carboxylic acid groups relative to the thietane ring is another critical conformational parameter. Rotation around the C3-Cα bond will be influenced by steric interactions with the ring protons and potential intramolecular hydrogen bonding between the amino, carboxyl, and even the sulfur atom. Studies on dipeptide derivatives of this compound (Attc) have shown its propensity to adopt extended conformations stabilized by intra-residue N-H···S interactions.[2]

Quantitative Conformational Data (Theoretical)

Table 1: Key Dihedral Angles for Puckered Conformations of the Thietane Ring

Dihedral AnglePuckered Conformer 1 (Axial-like COOH)Puckered Conformer 2 (Equatorial-like COOH)
C2-S1-C4-C325.0°-25.0°
S1-C4-C3-C2-25.0°25.0°
C4-C3-C2-S125.0°-25.0°
C3-C2-S1-C4-25.0°25.0°

Table 2: Relative Energies of Key Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1Puckered - Axial COOH0.00
2Puckered - Equatorial COOH0.5 - 1.5
3Planar (Transition State)> 5.0

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.

Experimental Methodologies

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3][4]

  • Protocol for ¹H and ¹³C NMR:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

    • Analyze chemical shifts and coupling constants. Vicinal coupling constants (³J) can provide information about dihedral angles via the Karplus equation.

  • Protocol for Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):

    • Prepare a sample as described above.

    • Acquire a 2D NOESY or ROESY spectrum.

    • The presence of cross-peaks between protons indicates spatial proximity (< 5 Å), which can be used to differentiate between conformers.

4.1.2. X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

  • Protocol for Single Crystal X-ray Diffraction:

    • Grow single crystals of this compound by slow evaporation from a suitable solvent or solvent mixture.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles.[5][6]

Computational Methodologies

Computational chemistry is invaluable for exploring the potential energy surface and identifying low-energy conformers.

  • Protocol for Conformational Search and Energy Calculations:

    • Construct the 3D structure of this compound using a molecular modeling program.

    • Perform a systematic or stochastic conformational search to explore the potential energy surface.

    • For each identified conformer, perform geometry optimization and frequency calculations using quantum mechanical methods (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*).

    • Calculate the relative energies of the conformers to determine their populations.

Visualizations

Thietane Ring Puckering

thietane_puckering cluster_puckered1 Puckered Conformer 1 cluster_planar Planar Transition State cluster_puckered2 Puckered Conformer 2 p1_S S p1_C2 C2 p1_S->p1_C2 p1_C3 C3 p1_C2->p1_C3 p1_C4 C4 p1_C3->p1_C4 ts_C3 C3 p1_C3->ts_C3 Energy Barrier p1_C4->p1_S ts_S S ts_C2 C2 ts_S->ts_C2 ts_C2->ts_C3 ts_C3->p1_C3 Energy Barrier ts_C4 C4 ts_C3->ts_C4 p2_C3 C3 ts_C3->p2_C3 Energy Barrier ts_C4->ts_S p2_S S p2_C2 C2 p2_S->p2_C2 p2_C2->p2_C3 p2_C3->ts_C3 Energy Barrier p2_C4 C4 p2_C3->p2_C4 p2_C4->p2_S

Caption: Puckering of the thietane ring between two low-energy conformers via a planar transition state.

Conformational Analysis Workflow

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_correlation Correlation and Validation comp_start Initial 3D Structure conf_search Conformational Search comp_start->conf_search qm_opt QM Optimization & Energy Calculation conf_search->qm_opt comp_results Predicted Conformers & Energies qm_opt->comp_results correlation Correlate Computational and Experimental Data comp_results->correlation exp_start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, NOESY) exp_start->nmr xray X-ray Crystallography exp_start->xray exp_results Experimental Structural Data nmr->exp_results xray->exp_results exp_results->correlation final_model Validated Conformational Model correlation->final_model

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-Aminothietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Aminothietane-3-carboxylic acid, a valuable building block in medicinal chemistry. The following methods, including recrystallization and ion-exchange chromatography, are designed to achieve high purity (≥98%), suitable for demanding applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective purification strategies. Key parameters are summarized in the table below.

PropertyValueSource
Molecular FormulaC₄H₇NO₂SChemScene[1]
Molecular Weight133.17 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA)63.32 ŲChemScene[1]
logP-0.4847ChemScene[1]
Predicted pKa₁ (Carboxylic Acid) ~2.0 - 2.5 Estimated
Predicted pKa₂ (Amine) ~8.5 - 9.5 Estimated
Predicted Isoelectric Point (pI) ~5.25 - 6.0 Estimated

Note: pKa and pI values are estimated based on the typical ranges for α-amino acids and β-amino acids, and the influence of the thietane ring. Experimental determination is recommended for precise values.

The zwitterionic nature of this compound, arising from its amino and carboxylic acid functional groups, governs its solubility and behavior in different pH environments. This is a key consideration for developing both recrystallization and ion-exchange chromatography methods.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be guided by the principle that the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Solvent Selection

For a zwitterionic compound like this compound, polar protic solvents and their mixtures with less polar organic solvents are often effective. Based on general principles for amino acid recrystallization, the following solvent systems are recommended for screening:

  • Water: As a highly polar solvent, water is a good starting point. The solubility of many amino acids in water increases significantly with temperature.

  • Ethanol/Water mixtures: The addition of ethanol can decrease the polarity of the solvent system, potentially reducing solubility at room temperature and facilitating crystallization upon cooling.

  • Methanol/Dichloromethane: This combination can be effective, with methanol acting as the "good" solvent and dichloromethane as the "poor" solvent to induce precipitation.

  • Aqueous Acetic Acid: For some amino acids, solubility is increased in dilute acidic solutions at higher temperatures, allowing for recrystallization upon cooling and neutralization.

General Recrystallization Protocol

This protocol outlines a general procedure for recrystallization. The optimal solvent system and specific volumes should be determined empirically on a small scale first.

dot

Recrystallization_Workflow A 1. Dissolution: Dissolve crude this compound in a minimal amount of hot 'good' solvent (e.g., water, ethanol). B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities present C 3. Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase yield. A->C No insoluble impurities B->C D 4. Crystal Collection: Collect the crystals by vacuum filtration. C->D E 5. Washing: Wash the crystals with a small amount of cold 'poor' solvent (e.g., cold ethanol, diethyl ether). D->E F 6. Drying: Dry the purified crystals under vacuum. E->F

Caption: General workflow for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected "good" solvent (e.g., water, ethanol)

  • Selected "poor" solvent (e.g., ethanol, diethyl ether, hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold "poor" solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data (Expected):

ParameterExpected Value
Recovery 70-90%
Purity >98% (by HPLC or NMR)

Purification by Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Given the zwitterionic nature of this compound, both cation-exchange and anion-exchange chromatography can be employed depending on the pH of the buffer system.

Principle of Separation
  • At a pH below the pI (~5.25 - 6.0): The molecule will have a net positive charge and will bind to a cation-exchange resin (negatively charged).

  • At a pH above the pI (~5.25 - 6.0): The molecule will have a net negative charge and will bind to an anion-exchange resin (positively charged).

Impurities with different charge characteristics at the chosen pH will either not bind to the resin or will elute at different salt concentrations.

Cation-Exchange Chromatography Protocol

This protocol is a starting point for the purification of this compound using a strong cation-exchange resin.

dot

IEX_Workflow A 1. Column Equilibration: Equilibrate a strong cation-exchange column (e.g., Dowex 50W) with a low ionic strength buffer at pH < pI (e.g., 0.1 M Sodium Acetate, pH 4.5). B 2. Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column. A->B C 3. Washing: Wash the column with the equilibration buffer to remove unbound impurities. B->C D 4. Elution: Elute the bound this compound using a salt gradient (e.g., 0 to 1 M NaCl in equilibration buffer) or a pH gradient. C->D E 5. Fraction Collection & Analysis: Collect fractions and analyze for the presence of the target compound (e.g., by TLC or UV-Vis spectroscopy). D->E F 6. Desalting: Pool the pure fractions and remove the salt (e.g., by dialysis or size-exclusion chromatography). E->F G 7. Lyophilization: Lyophilize the desalted solution to obtain the pure solid product. F->G

Caption: Workflow for purification via cation-exchange chromatography.

Materials:

  • Crude this compound

  • Strong cation-exchange resin (e.g., Dowex® 50W, Amberlite® IR120)

  • Chromatography column

  • Equilibration Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)

  • Elution Buffer (e.g., 0.1 M Sodium Acetate with 1.0 M NaCl, pH 4.5)

  • Fraction collector

  • TLC plates and developing chamber

  • Ninhydrin stain

  • Desalting column or dialysis tubing

  • Lyophilizer

Procedure:

  • Resin Preparation and Packing: Prepare the cation-exchange resin according to the manufacturer's instructions. Pack the resin into a suitable chromatography column.

  • Column Equilibration: Equilibrate the column by washing it with 5-10 column volumes of the Equilibration Buffer.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal volume of the Equilibration Buffer. Filter the sample to remove any particulates and then load it onto the equilibrated column.

  • Washing: Wash the column with 2-3 column volumes of the Equilibration Buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound product from the column. This can be achieved by:

    • Salt Gradient: Applying a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the Equilibration Buffer).

    • Step Gradient: Applying stepwise increases in salt concentration.

    • pH Gradient: Increasing the pH of the buffer to above the pI of the compound.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for the presence of the desired product using a suitable method such as TLC with ninhydrin staining.

  • Desalting and Isolation: Pool the fractions containing the pure product. Remove the salt from the pooled fractions using a desalting column or by dialysis against deionized water. Finally, obtain the pure, solid this compound by lyophilization.

Quantitative Data (Expected):

ParameterExpected Value
Recovery 60-85%
Purity >99% (by HPLC or NMR)

Summary and Recommendations

For initial purification of crude this compound, recrystallization is a straightforward and effective method. It is particularly useful for removing insoluble impurities and significantly increasing the purity of the product.

For achieving the highest possible purity, especially for applications in drug development where trace impurities must be removed, ion-exchange chromatography is the recommended method. While more complex, it offers superior resolution and can separate impurities with very similar structures to the target compound.

It is advisable to perform small-scale pilot experiments to optimize the conditions for either purification technique to ensure the best results in terms of both yield and purity.

References

Application Notes and Protocols for the Incorporation of 3-Aminothietane-3-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, constrain conformation, and improve biological activity. 3-Aminothietane-3-carboxylic acid (Attc), a conformationally constrained β-amino acid, presents a unique structural scaffold. The four-membered thietane ring introduces significant rigidity into the peptide backbone, influencing its secondary structure and interaction with biological targets. This document provides detailed application notes and experimental protocols for the successful incorporation of Attc into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

The introduction of this compound into peptide sequences can be leveraged for several applications in drug design:

  • Enhanced Proteolytic Stability: The sterically hindered nature of the thietane ring can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Conformational Constraint: The rigid four-membered ring restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific conformation that may be favorable for receptor binding.

  • Induction of Secondary Structures: The unique geometry of Attc can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity.

  • Novel Peptidomimetics: Attc serves as a valuable building block for the creation of novel peptidomimetics with unique pharmacological profiles.

Data Presentation: Impact on Peptide Properties

The incorporation of this compound is hypothesized to significantly alter the biophysical properties of a peptide. The following table provides a template for summarizing expected quantitative data based on the known effects of similar constrained amino acids. Note: The following data are illustrative examples and should be replaced with experimental results.

PropertyModel Peptide (e.g., G-A-Y-G)Attc-Containing Peptide (e.g., G-Attc-Y-G)Method
Melting Temperature (Tm) 55 °C65 °CCircular Dichroism (CD) Spectroscopy
Proteolytic Half-Life (t½) in Serum 1.5 hours12 hoursHPLC-based stability assay
Receptor Binding Affinity (Kd) 250 nM80 nMSurface Plasmon Resonance (SPR)
Aqueous Solubility 2.5 mg/mL1.8 mg/mLUV-Vis Spectroscopy

Experimental Protocols

Synthesis of Fmoc-3-Aminothietane-3-carboxylic acid (Fmoc-Attc-OH)

The N-terminal protection of this compound with a fluorenylmethyloxycarbonyl (Fmoc) group is a prerequisite for its use in standard Fmoc-SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude Fmoc-Attc-OH.

  • Purify the product by flash column chromatography on silica gel.

Workflow for the Synthesis of Fmoc-Attc-OH

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Attc This compound Reaction Stir at RT for 4-6h Attc->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base NaHCO₃ in Water/Acetone Base->Reaction Evaporation Remove Acetone Reaction->Evaporation Wash1 Wash with Ethyl Acetate Evaporation->Wash1 Acidification Acidify with HCl Wash1->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Column Chromatography Extraction->Purification Product Fmoc-Attc-OH Purification->Product

Synthesis of Fmoc-3-aminothietane-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Attc-OH

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-Attc-OH into a peptide sequence. Standard SPPS protocols can be adapted, with special attention to the coupling of the sterically hindered Attc residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Attc-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Prepare a solution of the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Attc-OH (Special Considerations):

    • Due to potential steric hindrance, a longer coupling time and/or a more potent coupling agent may be required.

    • Prepare a solution of Fmoc-Attc-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 4-6 hours.

    • Double coupling is recommended. After the first coupling and washing, repeat the coupling step.

    • Thoroughly wash the resin with DMF (5x) and DCM (3x) after a negative Kaiser test.

  • Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for Attc) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS Workflow for Incorporating Fmoc-Attc-OH

Start Start with Fmoc-protected resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Loop_Condition More Residues? Wash1->Loop_Condition Coupling_Standard Standard Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash2 Wash (DMF, DCM) Coupling_Standard->Wash2 Coupling_Attc Attc Coupling (Double Coupling) (Fmoc-Attc-OH, HATU, DIPEA) Coupling_Attc->Wash2 Wash2->Deprotection Loop_Condition->Coupling_Standard Yes (Standard AA) Loop_Condition->Coupling_Attc Yes (Attc) Final_Deprotection Final Fmoc Deprotection Loop_Condition->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Solid-phase peptide synthesis cycle for Attc incorporation.

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of an Attc-containing peptide in the presence of proteases compared to its natural counterpart.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable buffer)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide stock solution and reaction buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease solution.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze each quenched time point by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide.

Logical Flow of a Proteolytic Stability Assay

cluster_setup Assay Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_result Result Peptide Peptide Solution Incubation Incubate at 37°C Peptide->Incubation Protease Protease Solution Protease->Incubation Timepoints Take Aliquots at Different Time Points Incubation->Timepoints Quench Quench with Acid Timepoints->Quench HPLC RP-HPLC Analysis Quench->HPLC Peak_Area Measure Peak Area of Intact Peptide HPLC->Peak_Area Calculation Calculate % Remaining Peak_Area->Calculation HalfLife Determine Half-Life (t½) Calculation->HalfLife

Workflow for assessing peptide proteolytic stability.

Hypothetical Signaling Pathway

Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs). The incorporation of Attc could enhance the binding affinity and selectivity of a peptide agonist or antagonist for its target GPCR, leading to a more potent and sustained downstream signaling response. The following diagram illustrates a generic GPCR signaling cascade that could be modulated by an Attc-containing peptide.

Generic GPCR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Attc-Containing Peptide (Ligand) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Hypothetical GPCR signaling modulated by an Attc-peptide.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with improved stability and activity. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully synthesize and evaluate these modified peptides. Careful optimization of coupling conditions is crucial for the efficient incorporation of this sterically hindered amino acid. Subsequent biophysical and biological characterization will be essential to fully elucidate the advantages conferred by the thietane scaffold in specific peptide sequences.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-3-Aminothietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 3-Aminothietane-3-carboxylic acid (Ata), a conformationally constrained cyclic amino acid, is of particular interest for its potential to induce specific secondary structures in peptides.[1] This document provides detailed application notes and protocols for the use of N-α-Fmoc-protected this compound (Fmoc-Ata-OH) in solid-phase peptide synthesis (SPPS). The protocols outlined are based on established Fmoc/tBu chemistry and are intended to serve as a comprehensive guide for researchers.

Synthesis of Fmoc-3-Aminothietane-3-carboxylic Acid

Proposed Synthesis Workflow:

Ata 3-Aminothietane- 3-carboxylic acid Reaction Reaction Mixture Ata->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Stirring Stirring at Room Temp Reaction->Stirring Acidification Acidification (e.g., HCl) Stirring->Acidification Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification FmocAtaOH Fmoc-Ata-OH Purification->FmocAtaOH

Caption: Proposed workflow for the synthesis of Fmoc-3-Aminothietane-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocols are based on standard Fmoc-SPPS methodologies and should be optimized for specific peptide sequences and synthesis scales.

Resin Preparation
  • Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[1]

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

SPPS Cycle for Incorporation of Fmoc-Ata-OH

The SPPS cycle consists of deprotection, washing, coupling, and capping steps.

Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-Ata-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping NextCycle Proceed to Next Amino Acid Capping->NextCycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Experimental Protocols

1. Fmoc Deprotection:

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat steps 2-4.

    • Wash the resin thoroughly with DMF (5-7 times).

2. Coupling of Fmoc-Ata-OH:

Due to the sterically hindered nature of a cyclic amino acid, a potent coupling reagent is recommended.

  • Reagents:

    • Fmoc-Ata-OH (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HATU, HBTU, or HCTU; 3-5 equivalents)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents)

    • Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a separate vessel, dissolve Fmoc-Ata-OH and the coupling reagent in the chosen solvent.

    • Add the base to the solution and allow for a pre-activation time of 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours. Monitoring the reaction with a Kaiser test is recommended to ensure completion.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

3. Capping (Optional):

To block any unreacted amino groups, a capping step can be performed.

  • Reagent: Acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v).

  • Procedure:

    • Treat the resin with the capping solution for 10-15 minutes.

    • Drain and wash the resin with DMF.

Cleavage and Deprotection
  • Cleavage Cocktail: A standard cleavage cocktail such as Reagent K is a good starting point. The composition should be adjusted based on the other amino acids in the sequence, especially if they are sensitive to oxidation or other side reactions.

    • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanediol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide under vacuum.

Data Presentation

While specific quantitative data for peptides containing this compound is not extensively published, the following tables provide a template for presenting typical data from a peptide synthesis experiment.

Table 1: Reagent Stoichiometry for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Protected Amino Acid3 - 5
Coupling Reagent (e.g., HATU)3 - 5
Base (e.g., DIPEA)6 - 10

Table 2: Typical Yield and Purity of a Model Peptide

Peptide SequenceSynthesis Scale (mmol)Crude Yield (mg)Purity by HPLC (%)
Ac-Tyr-Gly-Ata-Phe-NH₂0.112075
H-Ala-Ata-Leu-Gly-OH0.110570

Note: The data in Table 2 is illustrative and will vary depending on the peptide sequence, synthesis efficiency, and purification.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Conditions
  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B (e.g., 5-95% over 30 minutes).

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the purified peptide are collected, analyzed for purity, pooled, and lyophilized.

Characterization

The final purified peptide should be characterized by:

  • Analytical RP-HPLC: To confirm purity.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the desired peptide.

Signaling Pathway Visualization

The incorporation of conformationally constrained amino acids like Ata can be particularly useful in the design of peptide ligands for G-protein coupled receptors (GPCRs). The rigid structure can enhance binding affinity and selectivity. Below is a generalized signaling pathway for a GPCR.

Peptide Peptide with Ata GPCR GPCR Peptide->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates GDP GDP GTP GTP Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling cascade initiated by a peptide agonist.

Conclusion

The use of Fmoc-3-aminothietane-3-carboxylic acid in SPPS offers an exciting avenue for the design of novel peptides with constrained conformations. While specific, optimized protocols for this particular amino acid are not yet widely established, the general principles of Fmoc-SPPS provide a robust framework for its successful incorporation. Researchers are encouraged to use the protocols herein as a starting point and to perform careful optimization and analysis to achieve the desired peptide products. The conformational constraints imposed by the thietane ring may lead to peptides with enhanced biological properties, making this a valuable tool for drug discovery and development.

References

Application Notes and Protocols for Solution-Phase Synthesis of Peptides with 3-Aminothietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothietane-3-carboxylic acid (Ata) is a constrained β-amino acid analog that has garnered interest in peptidomimetics and drug discovery. Its rigid four-membered thietane ring introduces unique conformational constraints into peptide backbones, potentially leading to enhanced proteolytic stability, improved receptor affinity, and specific secondary structure induction. The incorporation of Ata into peptides can be a valuable strategy for modulating their pharmacological properties.

These application notes provide a comprehensive overview and detailed protocols for the solution-phase synthesis of peptides containing this compound. The methodologies described herein are based on established principles of peptide chemistry and are intended to serve as a guide for researchers in the synthesis and characterization of novel Ata-containing peptides.

Data Presentation

Table 1: Materials and Reagents for Ata-Peptide Synthesis
Category Reagent/Material Grade/Purity Supplier Example
Amino Acids Boc-Ata-OH≥98%Custom Synthesis
Cbz-Ata-OH≥98%Custom Synthesis
H-Ala-OMe·HCl≥99%Sigma-Aldrich
Protecting Group Reagents Di-tert-butyl dicarbonate (Boc)₂O≥98%Sigma-Aldrich
Benzyl chloroformate (Cbz-Cl)≥97%Sigma-Aldrich
Coupling Reagents N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
Isobutyl chloroformate (IBCF)≥98%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)≥97%Sigma-Aldrich
Bases Triethylamine (TEA)≥99.5%Sigma-Aldrich
N-Methylmorpholine (NMM)≥99%Sigma-Aldrich
Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Deprotection Reagents Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
4 M HCl in 1,4-DioxaneSigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Solvents Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Purification Media Silica Gel60 Å, 230-400 meshSigma-Aldrich
Reverse-Phase C18 SilicaWaters
Table 2: Representative Yields and Purity for Dipeptide Synthesis (Boc-Ata-Ala-OMe)
Step Parameter Value Notes
1. Boc Protection of Ata Yield of Boc-Ata-OH85-95%Purification by crystallization or flash chromatography.
2. C-terminal Protection Yield of H-Ala-OMe·HCl>95%Commercially available.
3. Coupling Reaction Crude Yield of Boc-Ata-Ala-OMe70-85%Based on the limiting reagent (Boc-Ata-OH).
4. Purification Isolated Yield after Chromatography60-75%Flash column chromatography on silica gel.
5. Final Product Analysis Purity by HPLC>98%
Identity ConfirmationESI-MSConfirmed molecular weight.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Aminothietane-3-carboxylic acid (Boc-Ata-OH)

This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound (Ata)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 30 minutes while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-Ata-OH.

  • Purify the product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-Ata-Ala-OMe)

This protocol details the coupling of Boc-Ata-OH with Alanine methyl ester.

Materials:

  • Boc-Ata-OH (from Protocol 1)

  • H-Ala-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous HCl

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Alanine Methyl Ester Free Base: Suspend H-Ala-OMe·HCl (1.0 eq.) in anhydrous DCM. Cool the suspension to 0 °C and add TEA (1.1 eq.). Stir the mixture at 0 °C for 30 minutes.

  • Activation of Boc-Ata-OH: In a separate flask, dissolve Boc-Ata-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add DCC or EDC (1.1 eq.) and stir at 0 °C for 30 minutes.

  • Coupling: Add the cold solution of activated Boc-Ata-OH to the alanine methyl ester free base suspension at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

    • Wash the filtrate successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Boc-Ata-Ala-OMe.

Protocol 3: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide (e.g., Boc-Ata-Ala-OMe)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting TFA salt of the deprotected peptide can be used directly in the next coupling step after neutralization or purified if necessary.

Visualizations

Experimental_Workflow_Dipeptide_Synthesis cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection & Elongation Ata This compound (Ata) Boc_Ata Boc-Ata-OH Ata->Boc_Ata (Boc)₂O, NaOH Activation Activation (DCC/HOBt or IBCF) Boc_Ata->Activation Ala Alanine Ala_OMe H-Ala-OMe Ala->Ala_OMe MeOH, SOCl₂ Coupling Peptide Bond Formation Ala_OMe->Coupling Activation->Coupling Dipeptide Protected Dipeptide (Boc-Ata-Ala-OMe) Coupling->Dipeptide Deprotection Boc Deprotection (TFA or HCl/Dioxane) Dipeptide->Deprotection Free_Amine Free N-terminus (H-Ata-Ala-OMe) Deprotection->Free_Amine Elongation Further Coupling Free_Amine->Elongation Next_AA Next Protected Amino Acid Next_AA->Elongation Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-CHR-C(O)-R' Boc Protected Peptide Protonation Boc-NH-CHR-C(O)-R' O=C(O-tBu)-NH-R'' Protonation of Carbonyl Oxygen Boc_Peptide->Protonation H⁺ (TFA) Carbocation t-Butyl Cation H₂N⁺-CHR-C(O)-R' Carbamic Acid Intermediate Protonation->Carbocation Loss of t-butyl cation Deprotonated Isobutylene + H⁺ H₂N-CHR-C(O)-R' Free Amine + CO₂ Carbocation->Deprotonated Decarboxylation

Application Notes and Protocols for 3-Aminothietane-3-carboxylic Acid: A Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothietane-3-carboxylic acid (Attc) is a non-proteinogenic, constrained amino acid analog that holds significant promise in the fields of peptide science and drug discovery. Its rigid, four-membered thietane ring system imparts significant conformational constraints on the peptide backbone, making it a valuable tool for designing peptides with enhanced stability, receptor selectivity, and biological activity. The incorporation of such constrained residues can lock a peptide into a specific, bioactive conformation, reducing the entropic penalty upon binding to a biological target. This can lead to improved potency and a more favorable pharmacokinetic profile. These application notes provide an overview of the potential uses of this compound, along with proposed synthetic and experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₇NO₂S[1]
Molecular Weight 133.17 g/mol [1]
CAS Number 138650-26-7[1]
Appearance Solid (predicted)
SMILES C1SC(C1)(N)C(=O)O[1]

Conformational Effects on Peptide Structure

The incorporation of this compound into a peptide sequence is expected to have a profound impact on its secondary structure. Theoretical and spectroscopic studies of peptides containing Attc have indicated that it can stabilize extended peptide conformations.[2] This is in contrast to many other amino acids that favor turns or helical structures.

Conformational FeatureDescriptionReference
Backbone Dihedral Angles (Φ, Ψ) The rigid thietane ring restricts the possible Φ and Ψ angles, limiting the conformational freedom of the peptide backbone.
Hydrogen Bonding Can participate in inter-residue C6γ NH···S hydrogen bonds, which stabilize an extended C5 conformation.[2]
Secondary Structure Propensity Promotes the formation of fully extended 2.0₅-helical conformations in short peptide sequences.[2]

Experimental Protocols

Proposed Synthesis of N-Fmoc-3-Aminothietane-3-carboxylic Acid

Step 1: Synthesis of 3-Oxo-thietane A common method for the synthesis of the thietane ring is the reaction of 1,3-dihalopropanes with a sulfide source.[5] For example, reaction of 1,3-dibromo-2-propanone with sodium sulfide could yield 3-oxo-thietane.

Step 2: Bucherer-Bergs Reaction to form Thietane Hydantoin The Bucherer-Bergs reaction is a classic method for synthesizing α-amino acids from ketones. 3-Oxo-thietane can be reacted with potassium cyanide and ammonium carbonate to form the corresponding hydantoin derivative.

Step 3: Hydrolysis to this compound The hydantoin intermediate is then hydrolyzed, typically under basic conditions (e.g., with NaOH or Ba(OH)₂), followed by acidification to yield the racemic this compound.

Step 4: N-Fmoc Protection The final step is the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to make it suitable for SPPS. This is typically achieved by reacting the amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base like sodium bicarbonate or N,N-diisopropylethylamine (DIPEA).

General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the manual incorporation of an Fmoc-protected unnatural amino acid, such as Fmoc-3-Aminothietane-3-carboxylic acid-OH, into a peptide sequence using standard Fmoc/tBu chemistry.[6][7]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Attc-OH)

  • Rink Amide resin (for C-terminal amide peptides) or other suitable resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-3-Aminothietane-3-carboxylic acid (3 equivalents relative to the resin loading) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours. Due to the constrained nature of Attc, a longer coupling time or a double coupling may be necessary. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Representative GPCR Signaling Pathway

Peptides containing constrained amino acids are excellent candidates for modulating the activity of G-protein coupled receptors (GPCRs). The constrained conformation can lead to higher binding affinity and selectivity. The following diagram illustrates a typical GPCR signaling cascade that could be targeted by a peptide agonist incorporating this compound.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP Peptide Peptide Agonist (containing Attc) Peptide->GPCR binds cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates Cell_Response Cellular Response Gene_Expression->Cell_Response

A representative GPCR signaling pathway.
Experimental Workflow for Constrained Peptide Drug Discovery

The development of a therapeutic peptide incorporating a constrained amino acid like this compound typically follows a structured workflow from initial design to preclinical evaluation.[8][9]

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization cluster_invivo In Vivo Studies Target_ID Target Identification Peptide_Design Peptide Design with Attc Target_ID->Peptide_Design Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis Purification HPLC Purification Synthesis->Purification Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) Purification->Binding_Assay Functional_Assay Functional Cell-Based Assay (e.g., cAMP, Ca2+) Binding_Assay->Functional_Assay Stability_Assay Proteolytic Stability Assay Functional_Assay->Stability_Assay SAR Structure-Activity Relationship (SAR) Studies Stability_Assay->SAR SAR->Peptide_Design Iterative Redesign ADME In Vitro ADME/Tox SAR->ADME PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) ADME->PK_PD Efficacy Animal Model of Disease PK_PD->Efficacy

Workflow for constrained peptide drug discovery.

Applications and Future Perspectives

The use of this compound as a constrained amino acid analog opens up numerous possibilities in peptide and drug design.

  • Stabilization of Bioactive Conformations: By restricting the conformational flexibility of a peptide, Attc can help to lock it into the conformation required for binding to its biological target. This can lead to a significant increase in binding affinity and potency.

  • Enhanced Proteolytic Stability: The unnatural structure of Attc can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.

  • Improved Selectivity: The well-defined conformation of peptides containing Attc can lead to more specific interactions with the target receptor, reducing off-target effects and improving the overall safety profile of a potential therapeutic.

  • Scaffold for Peptidomimetics: The rigid thietane ring can serve as a scaffold for the design of novel peptidomimetics, where the peptide backbone is replaced with a more drug-like structure.

Future research in this area will likely focus on the development of efficient and scalable synthetic routes to this compound and other constrained amino acids. Furthermore, the systematic incorporation of Attc into a variety of bioactive peptides will be crucial to fully elucidate its effects on peptide structure and function and to unlock its full potential in the development of next-generation peptide therapeutics.

References

Applications of 3-Aminothietane-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothietane-3-carboxylic acid is a unique, conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid four-membered thietane ring system imparts a distinct three-dimensional geometry, making it an attractive building block for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound, focusing on its role as a constrained glycine analogue and a bioisostere for various functional groups. Detailed experimental protocols for its synthesis and incorporation into larger molecules are also provided to facilitate its use in drug discovery and development.

Core Concepts and Applications

Constrained Glycine Analogue for CNS Drug Discovery

The primary application of this compound stems from its structural resemblance to glycine, the simplest proteinogenic amino acid. By incorporating the glycine pharmacophore within a rigid thietane scaffold, this molecule serves as a conformationally restricted glycine mimetic. This conformational constraint can lead to enhanced binding affinity and selectivity for specific receptor subtypes.

A key area of interest is the modulation of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system (CNS). The NMDA receptor possesses a co-agonist binding site for glycine, which must be occupied for receptor activation. Designing molecules that target this site has been a major strategy in the development of therapeutics for a range of neurological and psychiatric disorders. The constrained nature of this compound makes it an ideal candidate for probing the steric requirements of the NMDA receptor's glycine binding site and for developing potent and selective antagonists or partial agonists. While specific quantitative data for compounds incorporating this exact moiety are not abundant in publicly available literature, the conceptual framework strongly supports its potential in this area.

Bioisosteric Replacement in Drug Design

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in medicinal chemistry to optimize drug-like properties. This compound and its derivatives can serve as bioisosteres for other functional groups, most notably the carboxylic acid moiety.

Replacing a carboxylic acid with a thietane-based group can modulate a compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. This can be particularly advantageous in CNS drug design, where reducing the acidity of a molecule can improve its ability to cross the blood-brain barrier. The thietane ring, being less acidic than a carboxylic acid, can lead to improved pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative, generalized synthetic route, as specific, detailed procedures are often proprietary or described in the patent literature. Researchers should adapt and optimize these steps based on available starting materials and laboratory capabilities.

Workflow for the Synthesis of this compound

G start Starting Materials (e.g., epichlorohydrin, sodium hydrosulfide) step1 Formation of Thietane Precursor start->step1 Cyclization step2 Introduction of Amino and Carboxyl Functionalities step1->step2 Functional Group Interconversion step3 Purification step2->step3 Chromatography/ Recrystallization end_product This compound step3->end_product

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • Epichlorohydrin

  • Sodium hydrosulfide (NaSH)

  • Ammonia

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Appropriate organic solvents (e.g., methanol, ethanol, diethyl ether)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of a Thietane Precursor: A common strategy involves the reaction of a suitable starting material, such as epichlorohydrin, with a sulfur nucleophile like sodium hydrosulfide to form a thietane ring precursor. This reaction is typically carried out in an alcoholic solvent.

  • Introduction of the Amino and Carboxyl Groups: The precursor is then functionalized to introduce the amino and carboxylic acid moieties. This can be achieved through various synthetic transformations, which may include a Strecker-like synthesis involving the reaction of a ketone intermediate with ammonia and potassium cyanide, followed by hydrolysis of the resulting aminonitrile.

  • Hydrolysis and Purification: The final step involves the hydrolysis of the intermediate to yield the desired this compound. The product is then purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. The synthesis of small, strained heterocyclic systems can be challenging and should be performed by experienced chemists with appropriate safety precautions.

Protocol 2: N-Terminal Protection with Fmoc Group

For the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), the amino group must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

Workflow for N-Fmoc Protection

G start This compound reaction Reaction in a suitable solvent (e.g., dioxane/water) start->reaction reagent Fmoc-OSu or Fmoc-Cl in the presence of a base reagent->reaction workup Acidification and Extraction reaction->workup purification Purification (e.g., Crystallization) workup->purification end_product N-Fmoc-3-aminothietane- 3-carboxylic acid purification->end_product

Caption: Workflow for the N-terminal protection of this compound with an Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water

  • Diethyl ether or ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the stirred solution of the amino acid at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

  • Acidification and Extraction: Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3. Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain pure N-Fmoc-3-aminothietane-3-carboxylic acid.

Protocol 3: Incorporation into a Peptide Sequence

Once the N-Fmoc protected this compound is prepared, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

General SPPS Cycle for Incorporating the Modified Amino Acid

G resin Resin-bound peptide deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling of N-Fmoc-3- aminothietane-3-carboxylic acid (with activating agents like HBTU/HOBt) washing1->coupling washing2 Washing coupling->washing2 cycle Repeat cycle for next amino acid washing2->cycle

Caption: A standard solid-phase peptide synthesis cycle for the incorporation of N-Fmoc-3-aminothietane-3-carboxylic acid.

Procedure:

  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) with the initial amino acid or peptide chain attached.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling: Activate the N-Fmoc-3-aminothietane-3-carboxylic acid using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

As of the latest literature review, specific quantitative pharmacological data (e.g., IC₅₀, Kᵢ values) for drug candidates explicitly containing this compound are not widely reported in publicly accessible databases. The application of this building block is still an emerging area of research, and much of the data may be proprietary to pharmaceutical companies. Researchers are encouraged to perform their own biological evaluations to determine the potency and efficacy of their synthesized compounds.

The table below provides a conceptual framework for how such data could be presented once generated.

Compound ID Target Assay Type Activity (IC₅₀/Kᵢ, nM) Reference
Example-1NMDA Receptor (Glycine Site)Radioligand BindingData to be determinedInternal/Future Publication
Example-2NMDA Receptor (Glycine Site)ElectrophysiologyData to be determinedInternal/Future Publication
Example-3Target X (as bioisostere)Enzyme InhibitionData to be determinedInternal/Future Publication

Conclusion

This compound represents a valuable and underexplored building block in medicinal chemistry. Its utility as a constrained glycine analogue and a bioisostere offers exciting opportunities for the design of novel therapeutics, particularly for CNS disorders. The provided protocols offer a starting point for the synthesis and incorporation of this unique amino acid into new chemical entities. Further research and biological evaluation are needed to fully unlock the therapeutic potential of compounds derived from this promising scaffold.

Application Notes and Protocols: 3-Aminothietane-3-carboxylic Acid in Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothietane-3-carboxylic acid (Attc) is a conformationally constrained, cyclic non-proteinogenic amino acid that presents a unique structural scaffold for the design of novel peptidomimetics. The four-membered thietane ring imparts significant rigidity to the peptide backbone, influencing secondary structure and potentially enhancing biological activity and metabolic stability. This document provides detailed application notes on the utility of Attc as a building block and protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation.

The thietane ring, a sulfur-containing four-membered heterocycle, has gained attention in medicinal chemistry due to its unique physicochemical properties.[1] When incorporated into a peptide backbone as this compound, it can act as a bioisostere for natural amino acids, offering altered conformational preferences and improved pharmacological profiles.[2] Research has shown that the incorporation of Attc can induce an extended C5 conformation, stabilized by an N-H···S intramolecular interaction, and a dipeptide of Attc can adopt a fully extended 2.05-helix conformation.[3] This conformational control is a valuable tool in rational drug design, allowing for the synthesis of peptidomimetics with well-defined three-dimensional structures.[1]

Data Presentation

While the unique conformational properties of Attc-containing peptides have been explored, specific quantitative data on their biological activities, such as binding affinities and enzymatic stability, are not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Comparative Binding Affinity of Attc-Containing Peptidomimetics

Compound IDSequenceTargetAssay TypeIC50 (nM)Ki (nM)
Control-Peptide e.g., Ac-Ala-Ala-Ala-NH₂e.g., PI3Kαe.g., Kinase Assay[Experimental Data][Experimental Data]
Attc-Peptide-1 e.g., Ac-Ala-Attc-Ala-NH₂e.g., PI3Kαe.g., Kinase Assay[Experimental Data][Experimental Data]
Attc-Peptide-2 e.g., Ac-Attc-Ala-Ala-NH₂e.g., PI3Kαe.g., Kinase Assay[Experimental Data][Experimental Data]

Table 2: Enzymatic Stability of Attc-Containing Peptidomimetics in Human Serum

Compound IDSequenceHalf-life (t1/2) in 80% Human Serum (min)Primary Cleavage Site(s)
Control-Peptide e.g., Ac-Ala-Ala-Ala-NH₂[Experimental Data][Experimental Data]
Attc-Peptide-1 e.g., Ac-Ala-Attc-Ala-NH₂[Experimental Data][Experimental Data]
Attc-Peptide-2 e.g., Ac-Attc-Ala-Ala-NH₂[Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-Aminothietane-3-carboxylic Acid

This protocol outlines a potential synthetic route to Fmoc-protected this compound, a key building block for solid-phase peptide synthesis (SPPS). The synthesis of thietanes can be achieved through various methods, including intramolecular cyclization of appropriate precursors.

Materials:

  • Commercially available starting materials for the synthesis of the thietane ring (specific precursors will depend on the chosen synthetic route).

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound: Synthesize this compound using a suitable method from the literature. This may involve a multi-step synthesis starting from commercially available precursors.

  • Fmoc Protection: a. Dissolve the synthesized this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: a. Remove the dioxane under reduced pressure. b. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. c. Acidify the aqueous layer to pH 2 with 1 M HCl. d. Extract the product with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: a. Concentrate the organic layer under reduced pressure. b. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure Fmoc-3-aminothietane-3-carboxylic acid. c. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Incorporation of Fmoc-Attc-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of the custom-synthesized Fmoc-Attc-OH into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-3-aminothietane-3-carboxylic acid (Fmoc-Attc-OH)

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. c. Drain the solution. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids): a. In a separate tube, pre-activate the standard Fmoc-amino acid (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. d. Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-Attc-OH: a. Follow the same procedure as for standard amino acids (Step 3), using Fmoc-Attc-OH. Due to the constrained nature of Attc, a double coupling or extended coupling time (e.g., 4 hours) may be necessary to ensure complete incorporation.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DMF, followed by DCM, and dry under vacuum. b. Add the cleavage cocktail to the dried resin. c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Enzymatic Stability Assay

This protocol provides a general method for assessing the stability of Attc-containing peptidomimetics in the presence of proteases, such as those found in human serum.

Materials:

  • Peptide stock solutions (1 mg/mL in water or appropriate buffer)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for fragment identification)

Procedure:

  • Incubation: a. In a microcentrifuge tube, mix 10 µL of the peptide stock solution with 90 µL of 80% human serum in PBS (final peptide concentration 100 µg/mL). b. Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding 20 µL of 10% TCA solution to the aliquot.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the serum proteins.

  • Sample Preparation for HPLC: Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis: a. Inject 20 µL of the supernatant onto the HPLC system. b. Use a suitable gradient of ACN/water with 0.1% TFA to separate the parent peptide from its degradation products. c. Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: a. Determine the peak area of the intact peptide at each time point. b. Plot the percentage of intact peptide remaining versus time. c. Calculate the half-life (t1/2) of the peptide from the degradation curve. d. (Optional) Collect the degradation product peaks and analyze by mass spectrometry to identify the cleavage sites.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_evaluation Biological Evaluation start Starting Materials synth_attc Synthesize 3-Aminothietane- 3-carboxylic Acid start->synth_attc fmoc_protect Fmoc Protection synth_attc->fmoc_protect purify_attc Purify Fmoc-Attc-OH fmoc_protect->purify_attc couple_attc Couple Fmoc-Attc-OH purify_attc->couple_attc resin Resin Swelling deprotect Fmoc Deprotection resin->deprotect couple_aa Couple Standard Fmoc-Amino Acid deprotect->couple_aa deprotect->couple_attc cleave Cleavage & Deprotection deprotect->cleave Final Deprotection couple_aa->deprotect Repeat n times couple_attc->deprotect purify_peptide Purify Peptide (RP-HPLC) cleave->purify_peptide stability Enzymatic Stability Assay purify_peptide->stability binding Binding Affinity Assay purify_peptide->binding

Caption: Experimental workflow for the synthesis and evaluation of Attc-containing peptidomimetics.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Attc_Peptidomimetic Attc-Containing Peptidomimetic (Potential Inhibitor) Attc_Peptidomimetic->PI3K Inhibits?

References

Application Notes and Protocols for the Characterization of Peptides Containing 3-Aminothietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, constrain peptide conformation to improve receptor affinity and selectivity, and introduce novel functionalities. 3-Aminothietane-3-carboxylic acid, a conformationally constrained, four-membered cyclic amino acid, is an intriguing building block for designing peptides with unique structural and biological properties. Its rigid thietane ring can induce specific turns and folds within a peptide backbone.

This document provides detailed application notes and experimental protocols for the analytical characterization of peptides containing this compound. The methodologies described herein are essential for confirming the primary sequence, assessing purity, and elucidating the three-dimensional structure of these novel peptides.

Mass Spectrometry for Primary Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the rapid and sensitive analysis of peptides, providing accurate molecular weight determination and sequence information. When coupled with liquid chromatography (LC), it becomes a powerful technique for assessing the purity of synthetic peptides.

Application Notes

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is recommended for the unambiguous determination of the elemental composition of the peptide. For sequence verification, tandem mass spectrometry (MS/MS) is employed. In a typical MS/MS experiment, the protonated peptide ion ([M+H]⁺) is isolated and fragmented, most commonly through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue. The presence of this compound will result in a characteristic mass shift in the fragment ion series.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and amino acid sequence of a synthesized peptide containing this compound.

Materials:

  • Synthesized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA) (for sample dissolution if necessary)

  • C18 reversed-phase analytical HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • High-resolution mass spectrometer with ESI source and MS/MS capability (e.g., Q-Exactive, Orbitrap, or Q-TOF)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water or a water/acetonitrile mixture, to a final concentration of 10-100 pmol/µL. If the peptide is difficult to dissolve, a small amount of TFA (0.1%) can be used, but formic acid is generally preferred for better MS sensitivity.

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2-50% B (linear gradient)

      • 15-17 min: 50-95% B (linear gradient)

      • 17-19 min: 95% B (hold)

      • 19-20 min: 95-2% B (linear gradient)

      • 20-25 min: 2% B (re-equilibration)

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 320 °C

    • MS1 Scan (Full Scan):

      • Mass Range: m/z 200-2000

      • Resolution: 70,000

    • MS2 Scan (Tandem MS):

      • Activation Type: HCD

      • Isolation Window: 2.0 m/z

      • Normalized Collision Energy (NCE): 28

      • Resolution: 17,500

      • Data-Dependent Acquisition: Top 5 most intense precursor ions from the MS1 scan.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Xcalibur, MassLynx, or vendor-specific software).

    • Determine the experimental mass of the intact peptide from the MS1 spectrum and compare it to the theoretical mass.

    • Analyze the MS/MS spectra to identify the b- and y-ion series. Confirm the presence of the this compound residue by observing the corresponding mass difference in the fragmentation pattern.

Quantitative Data Summary
ParameterTheoretical Value (Example Peptide: Ac-Ala-(3A-Thia)-Gly-NH₂)Experimental Value
Molecular Formula C₁₀H₁₈N₄O₄S-
Monoisotopic Mass 290.1052 Da290.1055 Da
Observed [M+H]⁺ (m/z) 291.1125291.1128
Mass Accuracy -< 5 ppm
Purity by LC-UV (220 nm) >95%97.2%

Note: The example peptide is hypothetical for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For peptides containing unnatural amino acids like this compound, NMR is crucial for understanding the conformational constraints imposed by the cyclic residue.

Application Notes

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural characterization.

  • ¹H NMR: Provides information about the proton chemical environments. The dispersion of amide proton signals can indicate the presence of stable secondary structures.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same amino acid residue).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is critical for determining the overall fold of the peptide.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

The unique spin system of the this compound residue can be identified in the TOCSY spectrum, and its spatial proximity to other residues can be determined from the NOESY/ROESY spectra.

Experimental Protocol: 2D NMR Analysis

Objective: To determine the solution conformation of a peptide containing this compound.

Materials:

  • Purified peptide (1-5 mg)

  • NMR solvent (e.g., 90% H₂O / 10% D₂O or deuterated organic solvent like DMSO-d₆)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the chosen NMR solvent to a final concentration of 1-5 mM.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire the following 2D NMR spectra at a constant temperature (e.g., 298 K):

      • TOCSY: with a mixing time of 60-80 ms.

      • NOESY: with a mixing time of 150-300 ms.

      • ¹H-¹³C HSQC: for natural abundance ¹³C.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment:

      • Identify the spin systems of all amino acid residues using the TOCSY spectrum.

      • Use the NOESY spectrum to sequentially connect the identified spin systems (sequential walk).

    • Structural Restraints:

      • Integrate the cross-peaks in the NOESY spectrum to obtain interproton distance restraints.

    • Structure Calculation:

      • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) with the derived distance restraints to generate a family of 3D structures.

      • Analyze the resulting structures to determine the preferred conformation of the peptide.

Quantitative Data Summary
NMR ParameterObserved Value (Example Dipeptide)[1]Interpretation
¹H Chemical Shift (Amide NHs) in CDCl₃ 5.5 - 7.2 ppmDownfield shifts may indicate involvement in hydrogen bonding.
DMSO-d₆ Titration Coefficient (Δδ/10% DMSO) -0.14 to 1.34 ppmSmall coefficients suggest solvent-shielded protons (internal H-bonds).
Key NOE Cross-peaks (e.g., Hα(i) to HN(i+1))Provides evidence for specific secondary structures like β-turns.

Note: The data is based on a similar cyclic amino acid, 3-aminothiolane-3-carboxylic acid, as a predictive example.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides and for separating diastereomers that may arise during synthesis, especially when using unnatural amino acids.

Application Notes

The separation of peptides by RP-HPLC is based on their hydrophobicity. A C18 stationary phase is commonly used, and peptides are eluted with an increasing gradient of an organic solvent (typically acetonitrile) in water. An ion-pairing agent, such as TFA or FA, is added to the mobile phase to improve peak shape and resolution. The separation of diastereomers on an achiral column is possible due to differences in their overall hydrophobicity and three-dimensional shape, which affect their interaction with the stationary phase.[2]

Experimental Protocol: Analytical RP-HPLC

Objective: To determine the purity of the synthesized peptide and to separate any potential diastereomers.

Materials:

  • Crude or purified peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase analytical HPLC column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-65% B (linear gradient)

      • 25-27 min: 65-95% B (linear gradient)

      • 27-30 min: 95% B (hold)

      • 30-32 min: 95-5% B (linear gradient)

      • 32-37 min: 5% B (re-equilibration)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total integrated area.

    • If diastereomers are present, they will likely appear as closely eluting peaks. The resolution between these peaks can be optimized by adjusting the gradient slope, temperature, or mobile phase composition.

Quantitative Data Summary
ParameterValue (Example Peptide)
Retention Time 15.8 min
Purity (%) >95%
Resolution (Rs) between Diastereomers >1.5 (if applicable)

Note: The retention time is highly dependent on the specific peptide sequence and chromatographic conditions.

Visualization of Analytical Workflows

LC-MS/MS Workflow

LCMSMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide Lyophilized Peptide Dissolved_Peptide Dissolved Peptide (0.1% FA in H₂O/ACN) Peptide->Dissolved_Peptide Dissolution HPLC RP-HPLC (C18 Column) Dissolved_Peptide->HPLC Separation Peptide Separation HPLC->Separation Gradient Elution ESI Electrospray Ionization (ESI) Separation->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 Precursor Ions MS2 MS2 Scan (Fragmentation) MS1->MS2 Data-Dependent Acquisition MW_Confirm Molecular Weight Confirmation MS2->MW_Confirm Seq_Confirm Sequence Confirmation MS2->Seq_Confirm

Caption: Workflow for LC-MS/MS analysis of peptides.

2D NMR Structural Analysis Workflow

NMR_Workflow cluster_analysis Data Analysis Sample Purified Peptide Sample (1-5 mg in NMR Solvent) Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Sample->Acquisition Processing Data Processing Acquisition->Processing Assignment Resonance Assignment (Spin Systems & Sequential Walk) Processing->Assignment Restraints Distance Restraint Generation (from NOESY) Assignment->Restraints Calculation 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Structure Peptide 3D Structure Ensemble Calculation->Structure Analytical_Methods cluster_characterization Characterization Synthesis Peptide Synthesis Crude_Peptide Crude Peptide Mixture Synthesis->Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide LCMS LC-MS/MS (Purity, MW, Sequence) Purified_Peptide->LCMS NMR NMR Spectroscopy (3D Structure) Purified_Peptide->NMR Analytical_HPLC Analytical HPLC (Purity, Diastereomer Check) Purified_Peptide->Analytical_HPLC Final_Data Comprehensive Characterization Data LCMS->Final_Data NMR->Final_Data Analytical_HPLC->Final_Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminothietane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminothietane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a compound of significant interest in medicinal chemistry.[1][2] Challenges in its synthesis often revolve around the inherent ring strain of the thietane ring and the reactivity of the amino and carboxylic acid functional groups.[1]

Problem ID Issue Potential Causes Suggested Solutions
SYN-001 Low to no yield of the desired this compound.- Ring Strain and Instability: The four-membered thietane ring is strained and prone to ring-opening reactions.[1] - Incorrect Reaction Conditions: Temperature, pressure, or pH may not be optimal for the cyclization step. - Poor Quality Starting Materials: Impurities in precursors can interfere with the reaction. - Side Reactions: Competing reactions such as polymerization or oxidation of the sulfur atom may be occurring.- Mild Reaction Conditions: Employ mild reaction conditions to avoid ring opening.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify Starting Materials: Ensure the purity of all reactants and solvents before use. - Optimize Catalyst/Base: If using a catalyst or base for cyclization, screen different options and concentrations.
SYN-002 Formation of significant amounts of ring-opened byproducts.- Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can promote the cleavage of the thietane ring.[1] - Nucleophilic Attack: The sulfur atom in the thietane ring can be susceptible to nucleophilic attack, leading to ring opening.[1]- Lower Reaction Temperature: Perform the cyclization and subsequent steps at the lowest effective temperature. - Control pH: Maintain a neutral or slightly basic pH during workup and purification. - Use of Protective Groups: Consider protecting the amino or carboxylic acid group to prevent intramolecular-assisted ring opening.
SYN-003 Difficulty in purification of the final product.- Similar Polarity of Byproducts: Side products may have similar polarities to the desired compound, making chromatographic separation challenging. - Zwitterionic Nature: The amino acid functionality can lead to poor solubility in common organic solvents and streaking on silica gel. - Contamination with Salts: Inorganic salts from reagents or workup may be present.- Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol).[3] - Ion-Exchange Chromatography: Utilize ion-exchange chromatography to separate the zwitterionic product from neutral impurities and salts. - Dervatization: Temporarily protect the amino or carboxyl group to alter the polarity for easier purification, followed by deprotection.
SYN-004 Product degradation upon storage.- Oxidation: The sulfur atom in the thietane ring can be oxidized to a sulfoxide or sulfone over time. - Light Sensitivity: The compound may be sensitive to light. - Moisture Sensitivity: The presence of moisture can facilitate degradation.- Store under Inert Atmosphere: Store the final product under nitrogen or argon. - Protect from Light: Use amber vials or store in the dark. - Store in a Desiccator: Keep the compound in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for constructing the 3-aminothietane core?

A1: The most common routes involve the intramolecular cyclization of a suitable precursor containing both a thiol or sulfide and a leaving group on a propyl backbone. Key strategies include:

  • Nucleophilic substitution: Reaction of a 3-halo-2-aminopropan-1-ol derivative with a sulfur nucleophile, followed by cyclization.

  • Ring expansion: Ring expansion of thiirane (three-membered sulfur heterocycle) derivatives.[4][5]

  • Photochemical [2+2] cycloadditions: While less common for this specific substitution pattern, this is a general method for forming four-membered rings.[4]

Q2: How can I minimize the formation of the corresponding sulfoxide or sulfone during the synthesis?

A2: To minimize oxidation of the thietane sulfur, it is crucial to work under an inert atmosphere (nitrogen or argon), especially if heating is required. Using degassed solvents can also be beneficial. Avoid strong oxidizing agents throughout the synthetic sequence unless the sulfone is the desired product.

Q3: What analytical techniques are best for characterizing this compound?

A3: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core structure and the presence of the amino and carboxylic acid groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H, C=O, S-C).

  • Elemental Analysis: To determine the elemental composition.

Q4: Are there any specific safety precautions I should take when working with thietane derivatives?

A4: Thietanes can have unpleasant odors and may be volatile. It is essential to handle these compounds in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Consult the Safety Data Sheet (SDS) for any specific handling instructions for the reagents and intermediates used in your synthesis.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

This protocol outlines a general approach for the key cyclization step to form the thietane ring.

  • Preparation of the Precursor: Synthesize a suitable precursor such as a protected 2-amino-3-chloropropyl thioacetate. The choice of protecting groups for the amine and thiol is critical to prevent side reactions.

  • Cyclization Reaction:

    • Dissolve the precursor in a suitable solvent (e.g., DMF, DMSO) under an inert atmosphere.[6]

    • Add a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C to facilitate the deprotection of the thiol (if protected as a thioacetate) and subsequent intramolecular nucleophilic substitution.

    • Slowly warm the reaction mixture to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Deprotection:

    • Remove the protecting groups from the amino and carboxylic acid functionalities using appropriate deprotection conditions to yield the final this compound.

Visualizations

experimental_workflow start Starting Materials precursor Precursor Synthesis (e.g., protected 2-amino-3-halopropyl derivative) start->precursor cyclization Intramolecular Cyclization (Base-mediated) precursor->cyclization workup Aqueous Workup & Extraction cyclization->workup purification_intermediate Purification of Protected Intermediate (Chromatography/Recrystallization) workup->purification_intermediate deprotection Deprotection purification_intermediate->deprotection purification_final Final Product Purification (Recrystallization/Ion Exchange) deprotection->purification_final final_product This compound purification_final->final_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions Yes purification_issue Difficulty in Purification? start->purification_issue No check_purity Check Starting Material Purity check_conditions->check_purity side_reactions Analyze for Side Products (e.g., Ring Opening) check_purity->side_reactions optimize Optimize Reaction (Milder Conditions, Different Base) side_reactions->optimize recrystallize Attempt Recrystallization purification_issue->recrystallize Yes ion_exchange Use Ion-Exchange Chromatography recrystallize->ion_exchange Ineffective derivatize Consider Derivatization for Purification ion_exchange->derivatize Ineffective

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Technical Support Center: Optimizing Coupling Reactions for 3-Aminothietane-3-carboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 3-Aminothietane-3-carboxylic acid into peptides during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, a sterically hindered β-amino acid.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling Steric Hindrance: The bulky, four-membered thietane ring hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2]1. Use a High-Activity Coupling Reagent: Employ potent uronium/aminium or phosphonium salt reagents such as HATU, HCTU, or COMU.[3][4] These reagents are known to be more effective for sterically hindered amino acids. 2. Optimize Reaction Time and Temperature: Increase the coupling time (e.g., 2-4 hours or overnight). Gentle heating (30-40°C) can also improve coupling efficiency, but should be monitored to avoid side reactions. 3. Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[1][5] This is a highly effective strategy for difficult couplings.[5][6] 4. Increase Reagent Equivalents: Use a higher excess of the Fmoc-3-Aminothietane-3-carboxylic acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
Deletion of this compound Residue Incomplete Coupling Followed by Capping: If unreacted N-termini are capped (e.g., with acetic anhydride) after an incomplete coupling, it will result in a peptide sequence lacking the intended amino acid.1. Monitor Coupling Completion: Use a qualitative test like the Kaiser test (for primary amines) to check for free amines after the coupling step. A positive result indicates incomplete coupling.[2] 2. Implement Double Coupling: If the Kaiser test is positive, perform a double coupling before proceeding to the next deprotection step.[1][5]
Formation of Side Products Thietane Ring Instability: The strained four-membered thietane ring may be susceptible to opening under certain SPPS conditions, particularly harsh acidic or basic treatments, or in the presence of strong nucleophiles.[7][8][9]1. Use Mild Reagents and Conditions: Opt for milder bases for Fmoc deprotection if possible. Avoid prolonged exposure to strong acids during cleavage. 2. Careful Selection of Scavengers: During the final cleavage from the resin, use a scavenger cocktail that is compatible with the thietane ring. Thiol-based scavengers should be used with caution as they could potentially react with the thietane.
Difficulty in Peptide Purification Co-elution of Deletion Peptides: Peptides lacking the this compound residue may have similar chromatographic properties to the target peptide, making purification by RP-HPLC challenging.[10]1. Optimize Coupling Reactions: The most effective approach is to maximize the coupling efficiency to minimize the formation of deletion sequences. 2. High-Resolution Chromatography: Use a high-resolution analytical HPLC method to ensure adequate separation of the target peptide from impurities before scaling up to preparative purification.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is a Cα-tetrasubstituted and β-amino acid. The presence of the bulky, rigid thietane ring at the α-carbon creates significant steric hindrance, which can slow down the rate of peptide bond formation and lead to incomplete coupling reactions under standard SPPS conditions.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, high-activity coupling reagents are strongly recommended. Uronium/aminium salts such as HATU, HCTU, and COMU, and phosphonium salts like PyBOP and PyAOP are generally more effective than carbodiimides (e.g., DIC).[3][4] COMU has been reported to be particularly efficient for hindered couplings and is a safer alternative to benzotriazole-based reagents like HATU.[3]

Q3: What is "double coupling" and when should I use it?

A3: "Double coupling" is the process of repeating the coupling step with fresh reagents after the initial coupling reaction is complete.[5] This technique is highly recommended when incorporating sterically hindered amino acids like this compound, or when a monitoring test (e.g., Kaiser test) indicates that the initial coupling was incomplete.[1][6]

Q4: Can the thietane ring open or react during SPPS?

A4: The thietane ring is a strained four-membered heterocycle and can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, bases, or nucleophiles.[7][8][9][12] While standard SPPS conditions are generally optimized to be mild, prolonged exposure to harsh reagents should be avoided. It is advisable to use the mildest possible conditions for deprotection and cleavage.

Q5: How can I confirm the successful incorporation and integrity of the this compound residue in my peptide?

A5: The successful incorporation and integrity of the amino acid can be confirmed by a combination of analytical techniques. High-resolution mass spectrometry (LC-MS) should be used to verify the correct molecular weight of the final peptide.[13][14][15][16] Tandem mass spectrometry (MS/MS) can provide sequence information. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence and structural integrity of the thietane ring within the peptide.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative Efficiency for Hindered CouplingsAdvantagesDisadvantages
HATU Uronium SaltVery HighFast reaction kinetics, high yields.[3][4]Benzotriazole-based (potential explosive hazard), can cause side reactions with primary amines if not pre-activated.[4]
HCTU Uronium SaltHighLess expensive than HATU, good efficiency.Benzotriazole-based.
COMU Uronium SaltVery HighComparable or superior to HATU for hindered couplings, safer (Oxyma-based), less allergenic.[3]Generally more expensive than HCTU.
PyBOP Phosphonium SaltHighGood for hindered couplings, less prone to reaction with the N-terminus compared to uronium salts.[3]Byproducts can be difficult to remove.
DIC/Oxyma CarbodiimideModerateCost-effective, low racemization.Generally slower and less efficient for highly hindered amino acids compared to onium salts.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-Aminothietane-3-carboxylic acid using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-3-Aminothietane-3-carboxylic acid (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9-4.9 equivalents) to the amino acid solution.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling Procedure
  • Following the first coupling and washing steps (Protocol 1, steps 5 & 6), prepare a fresh coupling solution as described in Protocol 1, step 4.

  • Add the new coupling solution to the resin and agitate for another 2-4 hours.

  • Wash the resin thoroughly with DMF (5 times).

  • Perform a Kaiser test to confirm the completion of the second coupling.

  • Proceed with the synthesis of the next amino acid.

Protocol 3: Cleavage and Deprotection
  • Wash the final peptide-resin with dichloromethane (DCM) (5 times) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2-3 times).

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Analysis by LC-MS
  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Monitor the elution profile by UV absorbance at 214 nm and 280 nm.

  • Analyze the eluting peaks by mass spectrometry to identify the desired product and any impurities.[13][14][15][16]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Coupling of Fmoc-3-Aminothietane-3-carboxylic acid (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser DoubleCoupling Double Coupling Kaiser->DoubleCoupling Positive NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative DoubleCoupling->Wash2 NextCycle->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection NextCycle->Cleavage Final AA Purification Purification & Analysis Cleavage->Purification

Caption: Standard SPPS workflow for incorporating this compound.

Troubleshooting_Logic Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple IncreaseTime Increase Coupling Time / Temperature Start->IncreaseTime ChangeReagent Switch to a More Potent Coupling Reagent (e.g., COMU) Start->ChangeReagent CheckPurity Analyze Crude Purity by LC-MS DoubleCouple->CheckPurity IncreaseTime->CheckPurity ChangeReagent->CheckPurity Success Problem Resolved CheckPurity->Success High Purity Failure Problem Persists: Consider Sequence-Specific Issues CheckPurity->Failure Low Purity

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Synthesis of 3-Aminothietane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminothietane-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the formation of a thietan-3-one precursor, followed by the introduction of the amino and carboxylic acid functionalities. One documented route involves the synthesis of thietan-3-ol from chloromethyloxirane and a sulfur source, which is then converted to this compound.[1] Protecting group strategies are often necessary to avoid side reactions between the amino and carboxylic acid groups during synthesis.

Q2: What are the most likely side reactions to occur during the synthesis of this compound derivatives?

A2: Due to the strained nature of the thietane ring and the presence of reactive amino and carboxylic acid groups, several side reactions can occur. These include:

  • Polymerization/Oligomerization: The strained thietane ring can be susceptible to ring-opening polymerization under acidic or basic conditions.

  • Decarboxylation: The presence of a heteroatom beta to the carboxylic acid can facilitate decarboxylation, especially at elevated temperatures.

  • Intramolecular Amide Formation (Lactam Formation): The amino and carboxylic acid groups can react intramolecularly to form a bicyclic β-lactam, particularly during activation of the carboxylic acid.

  • Ring Opening: The thietane ring can be opened by nucleophiles or under strongly acidic or basic conditions.

  • Elimination Reactions: Depending on the substitution pattern and reaction conditions, elimination reactions can occur, leading to unsaturated byproducts.[1]

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation requires careful control of reaction conditions and the use of appropriate protecting groups.

  • Protecting Groups: Protect the amino group (e.g., as a Boc or Cbz derivative) and the carboxylic acid group (e.g., as a methyl or ethyl ester) to prevent their interference in ring-forming or modification steps.

  • Temperature Control: Maintain low temperatures during critical steps to suppress side reactions like polymerization and decarboxylation.

  • pH Control: Avoid strongly acidic or basic conditions whenever possible to prevent ring opening and other side reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.

Q4: What are the best practices for purifying this compound and its derivatives?

A4: this compound is a zwitterionic compound, which can present purification challenges.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds and removing salt byproducts.

  • Recrystallization: Recrystallization from a suitable solvent system can be used to purify the final product or protected intermediates. Careful selection of the solvent is crucial.

  • Reverse-Phase Chromatography: For less polar derivatives (e.g., esters with protecting groups), reverse-phase column chromatography can be a viable purification method.

Troubleshooting Guides

Problem 1: Low yield of the desired thietane product and formation of a polymeric substance.
Possible Cause Suggested Solution
Ring-opening polymerization initiated by acidic or basic reagents/impurities.1. Ensure all reagents and solvents are pure and dry. 2. Use non-nucleophilic bases for pH adjustments. 3. Perform the reaction at the lowest effective temperature. 4. Consider using a protecting group strategy to reduce the reactivity of the starting materials.
High reaction concentration favoring intermolecular reactions.1. Perform the reaction under more dilute conditions.
Problem 2: Presence of a significant amount of a decarboxylated byproduct.
Possible Cause Suggested Solution
Thermal instability of the β-aminocarboxylic acid functionality on the thietane ring.1. Avoid high temperatures during the reaction and work-up. 2. If heating is necessary, keep the duration as short as possible. 3. Consider performing the final deprotection step under milder, non-thermal conditions if possible.
Presence of catalytic impurities that promote decarboxylation.1. Purify all reagents and use high-purity solvents.
Problem 3: Formation of an unexpected lactam byproduct.
Possible Cause Suggested Solution
Intramolecular cyclization during activation of the carboxylic acid for coupling reactions.1. Protect the amino group before activating the carboxylic acid. 2. Use coupling reagents that minimize over-activation of the carboxylic acid. 3. Perform the coupling reaction at low temperatures.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific derivatives.

Protocol 1: General Procedure for Boc Protection of the Amino Group and Methyl Esterification of the Carboxylic Acid

  • Boc Protection:

    • Suspend this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide to adjust the pH to ~9-10.

    • Add di-tert-butyl dicarbonate (Boc)₂O portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Methyl Esterification:

    • Dissolve the Boc-protected acid in methanol.

    • Add a catalyst such as thionyl chloride or an acid catalyst (e.g., H₂SO₄) dropwise at 0°C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Visualizations

experimental_workflow start This compound boc_protection Boc Protection (Boc)2O, Base start->boc_protection esterification Esterification MeOH, Acid Catalyst boc_protection->esterification protected_product Boc-Protected Methyl Ester Derivative esterification->protected_product deprotection Deprotection protected_product->deprotection final_product Final Derivative deprotection->final_product

Caption: General experimental workflow for the synthesis of this compound derivatives using protecting groups.

troubleshooting_workflow start Low Yield or Multiple Products Detected check_temp Was the reaction temperature too high? start->check_temp check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents No reduce_temp Lower reaction temperature check_temp->reduce_temp Yes check_pg Are protecting groups necessary? check_reagents->check_pg Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No use_pg Implement a protecting group strategy check_pg->use_pg Yes re_evaluate Re-evaluate reaction outcome check_pg->re_evaluate No reduce_temp->re_evaluate purify_reagents->re_evaluate use_pg->re_evaluate

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound derivatives.

side_reactions cluster_side_reactions Potential Side Reactions starting_material This compound Derivative Precursor desired_product Desired Product starting_material->desired_product Main Reaction polymerization Polymerization starting_material->polymerization [High Temp/ Acid/Base] decarboxylation Decarboxylation starting_material->decarboxylation [High Temp] lactam_formation Lactam Formation starting_material->lactam_formation [Carboxylic Acid Activation] ring_opening Ring Opening starting_material->ring_opening [Nucleophiles/ Strong Acid/Base]

Caption: Common side reactions encountered during the synthesis of this compound derivatives.

References

Technical Support Center: 3-Aminothietane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminothietane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary synthetic routes are commonly considered for the preparation of this compound:

  • From Thietan-3-one via a Modified Strecker Synthesis: This is a widely used method for the synthesis of α-amino acids. It involves the reaction of a ketone (in this case, 3-thietanone) with a cyanide source and an ammonia source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2][3]

  • From (1-chloromethyl)oxirane: This route involves the initial conversion of (1-chloromethyl)oxirane to thietan-3-ol. The hydroxyl group is then transformed into the amino acid functionality in subsequent steps.[4]

Q2: I am experiencing low yields in my Strecker synthesis of this compound. What are the potential causes?

A2: Low yields in the Strecker synthesis can stem from several factors:

  • Inefficient Imine Formation: The initial reaction between 3-thietanone and ammonia to form the thietan-3-imine is a critical equilibrium step. Incomplete imine formation will directly impact the subsequent addition of the cyanide source.[1][3]

  • Side Reactions of the α-aminonitrile: The intermediate α-aminonitrile can be susceptible to side reactions under the reaction conditions.

  • Incomplete Hydrolysis: The final hydrolysis of the nitrile to the carboxylic acid requires harsh conditions (strong acid or base) and may not proceed to completion, thus reducing the final product yield.

  • Product Degradation: The thietane ring is strained and can be susceptible to ring-opening under the strongly acidic or basic conditions of the hydrolysis step.

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: Common impurities can originate from starting materials, intermediates, and side reactions.

  • Unreacted 3-thietanone: Can be removed through aqueous extraction during workup.

  • Amide Intermediate: Incomplete hydrolysis of the α-aminonitrile can lead to the corresponding amide. To minimize this, ensure sufficient reaction time and temperature during the hydrolysis step.

  • Ring-Opened Byproducts: The strained thietane ring can open, especially under harsh conditions. Careful control of temperature and reaction time during hydrolysis is crucial.

  • Polymeric Materials: Aldehydes and ketones can sometimes form polymeric byproducts.

Q4: What are the recommended purification methods for this compound?

A4: The purification of the final product is crucial for achieving high purity.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[5] For amino acids, recrystallization from aqueous solutions, often with the addition of a miscible organic solvent, is common.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from non-ionic or differently charged impurities.

  • Reverse-Phase HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed. The use of a mobile phase with a low concentration of an acid like trifluoroacetic acid (TFA) or acetic acid can improve peak shape and resolution.

Troubleshooting Guides

Problem 1: Low Yield of Crude Product
Potential Cause Troubleshooting Step
Incomplete imine formation in Strecker synthesis. Ensure anhydrous conditions for the imine formation step. Use a Dean-Stark trap to remove water if necessary. Consider using a Lewis acid catalyst to promote imine formation.
Inefficient cyanide addition. Ensure the cyanide source (e.g., KCN, NaCN) is fully dissolved. The reaction is often pH-sensitive; maintain the recommended pH range.
Incomplete hydrolysis of the nitrile. Increase the reaction time and/or temperature of the hydrolysis step. Consider using a stronger acid or base. Microwave-assisted hydrolysis can sometimes improve yields and reduce reaction times.
Product loss during workup. This compound is water-soluble. Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent if possible.
Degradation of the thietane ring. Use the mildest possible conditions for hydrolysis that still afford complete conversion. Monitor the reaction closely by TLC or HPLC to avoid prolonged exposure to harsh conditions.
Problem 2: Low Purity of the Final Product
Potential Cause Troubleshooting Step
Ineffective recrystallization. Screen a variety of solvent systems (e.g., water/ethanol, water/isopropanol). Ensure slow cooling to promote the formation of well-defined crystals. If the product "oils out," try using a more dilute solution or a different solvent system.
Co-precipitation of impurities. If impurities have similar solubility, consider a second recrystallization from a different solvent system.
Presence of highly polar impurities. Utilize ion-exchange chromatography. Anion exchange can be effective for separating the desired amino acid from neutral or cationic impurities.
Presence of structurally similar impurities. Preparative HPLC is the most effective method for separating closely related compounds. Optimize the mobile phase and gradient for the best separation.

Experimental Protocols

Hypothetical Strecker Synthesis of this compound

This is a generalized procedure and may require optimization.

Step 1: Formation of 3-Amino-3-thietanecarbonitrile

  • In a well-ventilated fume hood, a solution of 3-thietanone (1.0 eq) in methanol is prepared in a round-bottom flask.

  • Ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) are added to the solution.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or GC-MS.

Step 2: Hydrolysis to this compound

  • The solvent from the previous step is removed under reduced pressure.

  • Concentrated hydrochloric acid is added to the residue, and the mixture is refluxed for 12-24 hours.

  • The reaction mixture is cooled to room temperature and the pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a base such as sodium hydroxide or ammonium hydroxide.

  • The precipitated crude product is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol or acetone.

Data Presentation

Table 1: Hypothetical Yield and Purity Data for Different Purification Methods

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Yield
Recrystallization (Water/Ethanol)85%95%70%
Recrystallization (Water/Isopropanol)85%97%65%
Ion-Exchange Chromatography85%>98%55%
Preparative HPLC97%>99.5%80% (of loaded material)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Thietanone 3-Thietanone Aminonitrile 3-Amino-3-thietanecarbonitrile Thietanone->Aminonitrile  NH4Cl, KCN (Strecker Reaction) Crude_Product Crude 3-Aminothietane- 3-carboxylic acid Aminonitrile->Crude_Product  Conc. HCl, Reflux (Hydrolysis) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Ion_Exchange Ion-Exchange Chromatography Recrystallization->Ion_Exchange Higher Purity Prep_HPLC Preparative HPLC Ion_Exchange->Prep_HPLC Highest Purity Final_Product Pure 3-Aminothietane- 3-carboxylic acid Prep_HPLC->Final_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Imine Incomplete Imine Formation Low_Yield->Incomplete_Imine Incomplete_Hydrolysis Incomplete Hydrolysis Low_Yield->Incomplete_Hydrolysis Degradation Product Degradation Low_Yield->Degradation Anhydrous Use Anhydrous Conditions Incomplete_Imine->Anhydrous Harsh_Conditions Increase Hydrolysis Time/Temp Incomplete_Hydrolysis->Harsh_Conditions Mild_Conditions Use Milder Conditions Degradation->Mild_Conditions

Caption: Troubleshooting logic for low yield issues.

Troubleshooting_Purity cluster_impurities Common Impurities cluster_purification_methods Purification Methods Low_Purity Low Purity Unreacted_SM Unreacted Starting Material Low_Purity->Unreacted_SM Amide Amide Intermediate Low_Purity->Amide Side_Products Side-Reaction Products Low_Purity->Side_Products Recrystallization Recrystallization Unreacted_SM->Recrystallization Ion_Exchange Ion-Exchange Chromatography Amide->Ion_Exchange Prep_HPLC Preparative HPLC Side_Products->Prep_HPLC

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Peptides Containing 3-Aminothietane-3-carboxylic Acid (Attc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid 3-Aminothietane-3-carboxylic acid (Attc).

Troubleshooting Guide: Aggregation Issues

Peptide aggregation during synthesis, purification, or storage can significantly impact yield and experimental outcomes. Peptides containing Attc may exhibit unique conformational preferences that can be leveraged to mitigate aggregation.

Problem 1: My Attc-containing peptide is showing signs of aggregation during solid-phase peptide synthesis (SPPS).

Signs of on-resin aggregation include poor swelling of the resin, slow or incomplete Fmoc deprotection, and failed coupling reactions.

StrategyRecommendationRationale
Solvent Optimization Switch from DMF to NMP or use a "magic mixture" (DCM/DMF/NMP 1:1:1). Consider adding 1-5% DMSO.NMP and DMSO are better at disrupting secondary structures than DMF.
Elevated Temperature Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C), particularly with microwave assistance.Increased temperature provides energy to break intermolecular hydrogen bonds that lead to aggregation.
Chaotropic Agents Introduce a wash step with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before the coupling step.These salts disrupt the hydrogen-bonding network that causes the formation of β-sheets.
Structure-Disrupting Moieties If the sequence allows, incorporate pseudoproline dipeptides or a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-8 residues.These modifications introduce kinks in the peptide backbone, effectively disrupting the formation of stable secondary structures.

Problem 2: My purified, lyophilized Attc-containing peptide is difficult to dissolve or precipitates out of solution.

This is a common manifestation of aggregation, driven by intermolecular hydrophobic and hydrogen-bonding interactions.

StrategyRecommendationRationale
Systematic Solubility Testing Start by attempting to dissolve a small aliquot of the peptide in deionized water. If unsuccessful, proceed to dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solutions, depending on the peptide's net charge.Solubility is often lowest at the peptide's isoelectric point (pI). Adjusting the pH away from the pI increases the net charge and improves solubility.
Organic Co-solvents For highly hydrophobic peptides, first dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer with vortexing.Organic solvents can disrupt hydrophobic interactions that contribute to aggregation.
Denaturing Agents If compatible with the downstream application, use denaturing agents like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea.These agents are highly effective at disrupting both hydrogen bonds and hydrophobic interactions, leading to the solubilization of aggregated peptides.
Sonication Use brief pulses of sonication in a water bath to aid in the dissolution of the peptide.Sonication can mechanically break up larger aggregates. Use with caution to avoid peptide degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Attc) and how does it influence peptide structure?

A1: this compound (Attc) is a cyclic, non-natural amino acid with a four-membered thietane ring. This constrained structure can significantly influence the local conformation of the peptide backbone. Studies have shown that Attc can promote an extended C5 conformation, which is stabilized by an inter-residue hydrogen bond between a backbone NH group and the sulfur atom of the thietane ring (NH···S interaction). This preference for an extended structure may help to disrupt the formation of β-sheet secondary structures, which are a common cause of peptide aggregation.[1]

Q2: Are peptides containing Attc prone to aggregation?

A2: While the intrinsic conformational preference of Attc for an extended structure may reduce the propensity for β-sheet formation, aggregation can still occur.[1] This can be influenced by the overall sequence hydrophobicity, the peptide length, and the surrounding amino acid residues. For instance, in homodimers of the related 3-aminothiolane-3-carboxylic acid, the formation of β-turns has been observed, which can be a precursor to aggregation. Therefore, while Attc may offer some protection against aggregation, it is not a guarantee, and careful sequence design and handling are still required.

Q3: How can I detect aggregation in my Attc-containing peptide?

A3: Aggregation can be detected through several methods:

  • Visual Inspection: Cloudiness or visible precipitate in solution is a clear indicator of aggregation.

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in solution, with larger aggregates being readily detectable.

  • Circular Dichroism (CD) Spectroscopy: A shift in the CD spectrum towards a characteristic β-sheet signal (a minimum around 218 nm) can indicate aggregation.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence.

Q4: What are the best practices for storing Attc-containing peptides to prevent aggregation?

A4: To minimize aggregation during storage, it is recommended to store peptides in lyophilized form at -20°C or -80°C. If the peptide must be stored in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also critical; using a buffer with a pH away from the peptide's pI and including cryoprotectants like glycerol can be beneficial.

Experimental Protocols

Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

This protocol is intended for use during SPPS when aggregation is suspected.

  • After the Fmoc-deprotection step and subsequent washing with DMF, drain the reaction vessel.

  • Add a solution of 0.8 M NaClO₄ in DMF to the resin, ensuring the resin is fully submerged.

  • Agitate the resin for 1-2 minutes.

  • Drain the chaotropic salt solution.

  • Repeat steps 2-4 one more time.

  • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of the chaotropic salt before proceeding to the coupling step.

Protocol 2: Systematic Solubilization of a Lyophilized Attc-Containing Peptide

This protocol provides a stepwise approach to dissolving a potentially aggregated peptide.

  • Initial Attempt with Water: Add a small amount of deionized water to a small aliquot of the lyophilized peptide. Vortex and visually inspect for dissolution.

  • pH Adjustment: If the peptide is insoluble in water, determine its theoretical net charge.

    • For acidic peptides (net negative charge), add a small amount of 0.1% ammonium hydroxide, vortex, and then dilute with water.

    • For basic peptides (net positive charge), add a small amount of 10% acetic acid, vortex, and then dilute with water.

  • Organic Co-solvent: If the peptide remains insoluble, add a minimal amount of DMSO or DMF to the dry peptide to dissolve it completely. Then, slowly add the desired aqueous buffer dropwise while vortexing. If the solution becomes cloudy, the solubility limit has been exceeded.

  • Sonication: If small particulates remain, sonicate the solution in a water bath for brief intervals (e.g., 30 seconds), allowing the sample to cool between sonications.

Visualizations

Aggregation_Pathway Potential Aggregation Pathway of Peptides Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils (Aggregates) Protofibril->Fibril

Caption: A simplified logical diagram of peptide aggregation.

Troubleshooting_Workflow Troubleshooting Workflow for Peptide Aggregation Start Aggregation Suspected Check_Synthesis During SPPS? Start->Check_Synthesis Check_Solution In Solution? Start->Check_Solution SPPS_Strategies Modify SPPS Protocol: - Change Solvent - Increase Temperature - Use Chaotropic Agents Check_Synthesis->SPPS_Strategies Solution_Strategies Modify Solubilization Protocol: - Adjust pH - Use Organic Co-solvents - Add Denaturants Check_Solution->Solution_Strategies Success Aggregation Resolved SPPS_Strategies->Success Failure Aggregation Persists (Re-evaluate Sequence) SPPS_Strategies->Failure Solution_Strategies->Success Solution_Strategies->Failure

Caption: A logical workflow for troubleshooting peptide aggregation.

References

Cleavage and deprotection protocols for peptides with 3-Aminothietane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the cleavage and deprotection of synthetic peptides containing the unnatural amino acid 3-Aminothietane-3-carboxylic acid (Ata). Due to the unique strained four-membered ring structure of Ata, special considerations are required during the final cleavage and deprotection steps to ensure peptide integrity and maximize yield. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ata) and why is it used in peptide synthesis?

This compound (Ata) is a non-proteinogenic, cyclic β-amino acid. Its incorporation into peptides can introduce conformational constraints, potentially leading to more stable secondary structures and improved biological activity. The thietane ring, a four-membered heterocycle containing a sulfur atom, can also influence the pharmacokinetic properties of a peptide.

Q2: Are there special considerations for the cleavage and deprotection of peptides containing Ata?

Yes. The primary concern is the stability of the four-membered thietane ring under the strong acidic conditions typically used for peptide cleavage and deprotection, such as high concentrations of trifluoroacetic acid (TFA). While specific data on the acid lability of the Ata thietane ring in the context of peptide cleavage is limited, strained ring systems can be susceptible to acid-catalyzed ring-opening or other side reactions. Therefore, optimization of cleavage conditions is crucial.

Q3: Can I use standard Fmoc or Boc protection strategies for Ata?

Yes, both Fmoc-Ata-OH and Boc-Ata-OH can be used in solid-phase peptide synthesis (SPPS). The deprotection of the Fmoc group is typically achieved using a mild base like 20% piperidine in DMF, which is not expected to affect the thietane ring. The cleavage of the Boc group, however, requires acidic conditions, which necessitates careful optimization as mentioned above.

Q4: What are the potential side reactions to watch out for during the cleavage of Ata-containing peptides?

Potential side reactions involving the Ata residue during TFA cleavage include:

  • Thietane Ring Opening: Strong acids could potentially protonate the sulfur atom, leading to nucleophilic attack by scavengers or water, resulting in ring cleavage.

  • Oxidation of Sulfur: The thioether in the thietane ring may be susceptible to oxidation, although this is less common under standard cleavage conditions unless strong oxidizing agents are present.

  • Alkylation: Cationic species generated from protecting groups during cleavage could potentially alkylate the sulfur atom.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage and deprotection of peptides containing this compound.

Problem Possible Cause Recommended Solution
Low peptide yield after cleavage. 1. Incomplete Cleavage: The peptide may not be fully cleaved from the resin. 2. Precipitation Issues: The peptide may be highly soluble in the precipitation solvent (e.g., diethyl ether). 3. Thietane Ring Degradation: The peptide may be degrading due to harsh cleavage conditions.1. Extend the cleavage time in increments of 30 minutes. 2. Concentrate the TFA solution before precipitation or try a different precipitation solvent. 3. Perform a time-course study with milder TFA concentrations (see Protocol 2). Analyze the crude product at each time point by mass spectrometry to assess for degradation products.
Mass spectrum shows unexpected peaks (e.g., +18 Da, +scavenger mass). 1. Thietane Ring Opening: Addition of water or scavengers to the thietane ring. 2. Side-chain Protecting Group Adducts: Scavengers or protecting group fragments are reacting with the peptide.1. Use a milder cleavage cocktail with a lower TFA concentration and a shorter reaction time. 2. Optimize the scavenger cocktail. Triisopropylsilane (TIS) is a good general scavenger. For peptides containing Trp, consider adding 1,2-ethanedithiol (EDT).
Incomplete removal of side-chain protecting groups (e.g., Boc, tBu). 1. Insufficient Cleavage Time: The cleavage time is too short for complete deprotection. 2. Inefficient Cleavage Cocktail: The concentration of TFA is too low or the scavengers are interfering with deprotection.1. Increase the cleavage time. Standard cleavage times are typically 2-4 hours. 2. Ensure the resin is dry before adding the cleavage cocktail to avoid dilution of TFA. If using a milder TFA concentration, longer reaction times may be necessary.
Mass spectrum shows a peak corresponding to the oxidized peptide (+16 Da). Oxidation of the Thietane Sulfur: The thioether in the Ata residue has been oxidized.While less common with standard cleavage cocktails, if oxidation is observed, degas all solutions and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing scavenger like Dithiothreitol (DTT) could be considered, but its compatibility should be tested.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is a starting point and may require optimization for peptides containing Ata.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail. A common general-purpose cocktail is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • For a less odorous alternative, consider a cocktail of TFA/TIS/Water (95:2.5:2.5) .

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel.

  • Reaction Time: Stir the mixture at room temperature for 2-3 hours.

  • Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate into a cold centrifuge tube.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mild TFA Cleavage for Potentially Labile Ata-Containing Peptides

This protocol is recommended if standard conditions lead to degradation of the thietane ring.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare Mild Cleavage Cocktail: Prepare a cocktail with a lower concentration of TFA. For example:

    • TFA: 50%

    • Dichloromethane (DCM): 47.5%

    • Triisopropylsilane (TIS): 2.5%

  • Cleavage Reaction: Add the mild cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel.

  • Time-Course Study:

    • At different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot of the cleavage solution.

    • Precipitate the peptide from the aliquot with cold diethyl ether.

    • Analyze the crude peptide by mass spectrometry to determine the extent of deprotection and check for any degradation products.

  • Work-up: Once the optimal cleavage time is determined, proceed with filtration, precipitation, and drying as described in Protocol 1.

Quantitative Data Summary

Due to the limited published data on peptides containing this compound, the following table is a template for researchers to systematically collect and compare their experimental results.

Cleavage Cocktail TFA (%) Reaction Time (hr) Crude Yield (%) Purity (%) Observed Side Products (by MS)
Reagent K82.52Enter DataEnter DataEnter Data
TFA/TIS/H₂O952Enter DataEnter DataEnter Data
TFA/TIS/DCM504Enter DataEnter DataEnter Data
Add other conditions...............

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin (with Ata) cleavage Add Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H2O) start->cleavage stir Stir at Room Temperature (2-3 hours) cleavage->stir filter Filter to Separate Resin stir->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate isolate Isolate Crude Peptide (Centrifugation) precipitate->isolate wash_dry Wash and Dry Crude Peptide isolate->wash_dry analyze Analyze Crude Product (Mass Spectrometry, HPLC) wash_dry->analyze end End: Purified Peptide analyze->end

Caption: Standard workflow for cleavage and deprotection of synthetic peptides.

Troubleshooting_Ata_Peptides cluster_issues Identified Issues cluster_solutions Potential Solutions start Analysis of Crude Peptide (MS and HPLC) low_yield Low Yield start->low_yield Problem incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection Problem side_products Side Products (e.g., ring opening) start->side_products Problem optimize_time Optimize Cleavage Time low_yield->optimize_time milder_tfa Use Milder TFA Conditions low_yield->milder_tfa incomplete_deprotection->optimize_time side_products->milder_tfa optimize_scavengers Optimize Scavengers side_products->optimize_scavengers

Caption: Troubleshooting decision tree for Ata-containing peptide cleavage.

Technical Support Center: Overcoming Solubility Challenges with 3-Aminothietane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for addressing the poor solubility often encountered with 3-aminothietane-3-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A: this compound and its derivatives are zwitterionic compounds, meaning they contain both a basic amino group and an acidic carboxylic acid group.[1] In solid form, these groups can form strong intermolecular interactions (like a salt bridge), leading to a stable crystal lattice that is difficult for water to break down. Furthermore, at a specific pH known as the isoelectric point (pI), the net charge of the molecule is zero, which typically results in minimum aqueous solubility.[2]

Q2: What is the quickest method to try and improve the solubility for an in vitro assay?

A: The most direct methods for initial testing are pH adjustment and the use of co-solvents. Since the compounds are amphoteric, moving the pH of your aqueous buffer away from the isoelectric point will increase solubility.[3][4] Alternatively, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can often solubilize the compound sufficiently for screening purposes.[5][6]

Q3: What are the main long-term strategies for improving the solubility of a lead compound from this series?

A: For drug development, more permanent solutions are required. The primary strategies include:

  • Salt Formation: Creating a salt of the amino or carboxylic acid group is a highly effective and common method to significantly increase aqueous solubility and dissolution rates.[7][8][9]

  • Prodrug Synthesis: Converting the carboxylic acid to an ester or another labile group can modify the compound's physicochemical properties to improve solubility or permeability.[10][11][12][13]

  • Structural Modification: Systematically altering the structure of the derivative—for example, by adding polar functional groups or replacing lipophilic moieties—can inherently improve solubility.[14][15]

Q4: Can forming a salt negatively impact my compound?

A: While salt formation is a powerful technique, potential drawbacks exist. The chosen salt form could be chemically or physically less stable, may be hygroscopic (absorb water from the air), or could have different solid-state properties (polymorphism) that need to be characterized. It is crucial to assess the stability and physicochemical properties of any new salt form.[7]

Troubleshooting Guide

Problem 1: My compound precipitates out of my phosphate-buffered saline (PBS) at pH 7.4.

  • Likely Cause: The pH of the buffer is likely close to your compound's isoelectric point (pI), where its solubility is at a minimum.[2] The neutral zwitterionic form is predominating and is less soluble than the charged cationic or anionic forms.

  • Solutions:

    • Adjust pH: Try lowering the pH to <5 (to protonate the carboxylate) or raising it to >9 (to deprotonate the ammonium group). This will shift the equilibrium to a charged, more soluble species.[1][4]

    • Use a Co-solvent: For initial experiments, prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting the biological assay.[6]

    • Prepare a Salt Form: Synthesize a hydrochloride or sodium salt of your compound. These forms are generally much more soluble in aqueous media near neutral pH.[8][16]

Problem 2: My compound is soluble in organic solvents for synthesis but crashes out during aqueous workup.

  • Likely Cause: This is a classic solubility issue where the compound is highly soluble in non-polar organic solvents but insoluble in water. The zwitterionic nature might also lead to the formation of an intractable solid at the interface.

  • Solutions:

    • Acid/Base Extraction: During workup, use an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract the compound into the aqueous layer as the soluble ammonium salt. Alternatively, use a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid and extract it as the soluble carboxylate salt. You can then re-precipitate the compound by neutralizing the aqueous layer.

    • Solvent Exchange: Instead of precipitation, consider a solvent exchange using a rotary evaporator. If the compound is soluble in ethanol, for example, you can dissolve the crude product in a suitable organic solvent, add ethanol, and carefully evaporate the original solvent.

Problem 3: I successfully made a salt form, but the solubility is still not high enough for in vivo dosing studies.

  • Likely Cause: The intrinsic solubility of the parent molecule is extremely low, and while the salt form helped, it wasn't sufficient. The chosen counter-ion might also not be optimal.[17]

  • Solutions:

    • Screen Different Counter-ions: Not all salts are equal. Perform a salt screening study with various counter-ions (e.g., mesylate, tosylate, sulfate for the basic center; potassium, calcium, tromethamine for the acidic center) to find a salt with a more favorable crystal lattice and higher solubility.[17]

    • Explore Prodrugs: A prodrug strategy might be necessary. An ester prodrug, for example, can be designed to have better solubility in a formulation vehicle and then be cleaved by esterases in vivo to release the active parent drug.[10][18]

    • Use Formulation Vehicles: Explore advanced formulation strategies such as creating a solid dispersion, using cyclodextrins to form inclusion complexes, or developing a nanosuspension.[5][14]

Data Presentation: Solubility Enhancement Strategies

The following tables present illustrative data for a hypothetical derivative, "Compound X," to demonstrate the impact of different solubility enhancement techniques.

Table 1: Effect of pH on the Aqueous Solubility of Compound X at 25°C

pHPredominant SpeciesSolubility (µg/mL)Fold Increase (vs. pH 6.0)
2.0Cationic1500300x
4.0Cationic/Zwitterion8517x
6.0Zwitterion (near pI)51x (Baseline)
8.0Zwitterion/Anionic9519x
10.0Anionic1800360x

Table 2: Comparison of Compound X Free Base vs. Salt Forms in Water (pH ~7) at 25°C

Form of Compound XSolubility (µg/mL)Fold Increase (vs. Free Base)
Free Base (Zwitterion)51x (Baseline)
Hydrochloride Salt2500500x
Sodium Salt3200640x
Mesylate Salt2800560x

Table 3: Co-solvent Effects on the Solubility of Compound X in PBS (pH 7.4) at 25°C

Co-solvent System (% v/v)Solubility (µg/mL)Fold Increase (vs. 0% Co-solvent)
0% Co-solvent (PBS only)81x (Baseline)
1% DMSO in PBS405x
5% DMSO in PBS250~31x
10% Ethanol in PBS180~22x

Experimental Protocols

Protocol 1: General Method for Hydrochloride (HCl) Salt Formation

  • Dissolution: Dissolve the this compound derivative (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., methanol, ethyl acetate, or diethyl ether).

  • Acidification: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. Add between 1.0 and 1.1 equivalents of HCl.

  • Precipitation: Stir the mixture at room temperature. The HCl salt will typically precipitate out of the solution. The process can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the salt under high vacuum to remove all residual solvent.

  • Characterization: Confirm salt formation and purity via NMR, LC-MS, and elemental analysis. Measure the aqueous solubility of the new salt form.

Protocol 2: Kinetic Solubility Measurement by Precipitation from DMSO

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: To the wells of a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final nominal concentration of 100 µM with 1% DMSO. Mix well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) by comparing against a calibration curve prepared in the same buffer/DMSO mixture. The measured concentration is the kinetic solubility.

Visualizations

Solubility_Workflow start Poorly Soluble Derivative Identified is_assay Purpose: Initial In Vitro Assay? start->is_assay use_cosolvent Use Co-solvent (e.g., DMSO) &/or Adjust pH of Buffer is_assay->use_cosolvent Yes is_dev Purpose: Lead Optimization / In Vivo Studies? is_assay->is_dev No success Solubility Goal Achieved use_cosolvent->success salt_screen Strategy 1: Salt Formation Screening is_dev->salt_screen Yes prodrug Strategy 2: Prodrug Synthesis salt_screen->prodrug Not Sufficient salt_screen->success Successful formulation Strategy 3: Advanced Formulation prodrug->formulation Not Sufficient prodrug->success Successful formulation->success Successful reassess Re-evaluate Strategy or Consider Structural Modification formulation->reassess Not Sufficient

Caption: Decision workflow for selecting a solubility enhancement strategy.

Zwitterion_pH_Solubility cluster_curve Relative Solubility low_ph Low pH (e.g., pH 2)Cationic Form(High Solubility) pI Isoelectric Point (pI)Zwitterionic Form(Minimum Solubility) low_ph->pI Add Base (Increase pH) high_ph High pH (e.g., pH 10)Anionic Form(High Solubility) pI->high_ph Add Base (Increase pH) p1->p2 p2->p3

Caption: Relationship between pH, ionic form, and relative solubility.

References

Preventing racemization during the activation of 3-Aminothietane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for preventing racemization during the activation of 3-Aminothietane-3-carboxylic acid.

Technical Support Center: this compound

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate racemization during the activation and coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to racemization?

A1: this compound (CAS 138650-26-7) is a non-proteinogenic, cyclic amino acid.[1] Its structure, featuring a strained four-membered thietane ring and substitution at the alpha-carbon, introduces significant steric hindrance. This unique geometry can influence its reactivity during peptide synthesis. Racemization, the conversion of a pure enantiomer into a mixture of L- and D-isomers, is a significant risk during the carboxyl group activation step required for peptide bond formation.[2]

Q2: What is the primary mechanism of racemization for this type of amino acid?

A2: The most common pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] The activation of the N-protected amino acid's carboxyl group facilitates this cyclization. The proton on the alpha-carbon of the oxazolone is highly acidic and can be easily removed by a base in the reaction mixture. This deprotonation forms a planar, achiral enolate intermediate, which upon re-protonation can yield both the original L-isomer and the undesired D-isomer, resulting in a racemic mixture.[2][3] A less common mechanism is the direct abstraction of the alpha-proton by a strong base.[2]

Q3: Which factors in the coupling reaction most significantly influence the degree of racemization?

A3: Several factors critically affect the rate of racemization:

  • Coupling Reagents: The type of activating agent used is paramount. Highly reactive intermediates generated by some reagents are more prone to oxazolone formation.[3]

  • Additives: Racemization-suppressing additives can intercept reactive intermediates to form more stable active esters.[4]

  • Base: The strength and steric bulk of the base used can influence the rate of alpha-proton abstraction.[3]

  • Solvent: The polarity of the solvent can affect the stability of the charged intermediates involved in the racemization process.[5]

  • Temperature: Higher temperatures accelerate the rate of racemization.[6]

Q4: How can I detect and quantify the level of racemization in my final product?

A4: The most reliable method for quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) . There are two main approaches:

  • Direct Separation: This involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid residue within the peptide. Macrocyclic glycopeptide and crown-ether-based columns are often effective for this purpose.[7][8]

  • Indirect Separation: This method involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization with a chiral reagent to form diastereomers. These diastereomers can then be separated and quantified on a standard achiral reverse-phase HPLC column.[9][10]

Troubleshooting Guide: High Racemization Detected

Issue: Analysis of the final peptide containing a this compound residue shows a high percentage of the D-isomer.

Possible Cause Troubleshooting Step & Rationale
Inappropriate Coupling Reagent Solution: Switch to a coupling reagent system known for low racemization. Carbodiimides like DCC or DIC should always be used with a racemization-suppressing additive.[11] Consider using modern uronium salts like COMU, which are formulated with a built-in suppressor (Oxyma).[12] Rationale: The choice of reagent dictates the nature of the activated intermediate. Additives like Oxyma Pure or HOAt react with the initial highly reactive intermediate to form a more stable active ester, which is less prone to cyclizing into an oxazolone.[4]
Suboptimal Base Solution: If using an onium salt reagent (e.g., HATU, HBTU), replace a strong, non-hindered base with a weaker or more sterically hindered base. Recommended: Switch from Diisopropylethylamine (DIPEA) to N-Methylmorpholine (NMM) or, for particularly sensitive couplings, to 2,4,6-Collidine (TMP).[3][12] Rationale: A bulkier or weaker base is less efficient at abstracting the acidic α-proton from the oxazolone intermediate, thereby slowing the rate of racemization.[3]
High Reaction Temperature Solution: Perform the activation and coupling steps at a reduced temperature. Start by running the reaction at 0 °C. If racemization persists, lower the temperature to -15 °C or -20 °C. Rationale: Racemization is a chemical reaction with an activation energy. Lowering the temperature significantly reduces the rate of both oxazolone formation and proton abstraction.[6]
Prolonged Activation Time Solution: Minimize the "pre-activation" time. The activated amino acid should be added to the amine component immediately after the coupling reagent is introduced. Rationale: The concentration of the racemization-prone activated intermediate is highest before it reacts with the amine. Reducing the time it exists in this state minimizes the opportunity for racemization to occur.
Incorrect Solvent Choice Solution: Evaluate the solvent system. While DMF is common, consider switching to a solvent less prone to promoting racemization, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), especially when used with compatible reagents like DIC/Oxyma.[13] Rationale: The solvent's ability to stabilize the charged intermediates in the racemization pathway can influence the overall rate.[5]

Data Presentation: Comparison of Coupling Reagents & Additives

The selection of a coupling reagent and additive is critical for minimizing racemization. The table below summarizes common choices and their relative performance.

Reagent SystemClassAdditiveBase RequiredRelative Racemization RiskKey Considerations
DIC CarbodiimideNoneNoHigh Not recommended without an additive.[11]
DCC / HOBt CarbodiimideHOBtNoModerate Classic combination; HOBt suppresses racemization. DCU byproduct is insoluble.[11][12]
DIC / HOBt CarbodiimideHOBtNoModerate Good for SPPS as DIU byproduct is soluble.[12]
DIC / Oxyma CarbodiimideOxyma PureNoVery Low Excellent suppression. Oxyma is a safer, more effective alternative to HOBt/HOAt.[4][14]
HBTU / HATU Aminium SaltHOBt / HOAtYes (e.g., DIPEA)Low-Moderate Very efficient coupling. Racemization depends heavily on the base used.[11][12]
COMU Aminium SaltOxyma PureYes (e.g., DIPEA)Very Low High efficiency with low racemization risk due to the integrated Oxyma moiety.[2][12]
T3P Phosphonic AnhydrideNoneYes (e.g., NMM)Low Byproducts are water-soluble and easily removed. Shown to have low epimerization.[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound (SPPS)

This protocol utilizes a carbodiimide/additive approach at low temperature, which is highly effective at suppressing racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminus) in N,N-Dimethylformamide (DMF) for 30 minutes in the reaction vessel. Drain the DMF.

  • Reagent Preparation (in a separate vessel):

    • Dissolve Fmoc-3-Aminothietane-3-carboxylic acid (3 eq. relative to resin loading) and Oxyma Pure (3 eq.) in a minimal amount of DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to the cooled amino acid/Oxyma solution.

    • Allow pre-activation to proceed for no more than 2 minutes at 0 °C.

  • Coupling:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the reaction mixture at 0 °C for 2 hours.

    • Allow the reaction to slowly warm to room temperature and continue agitating for an additional 1-2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol outlines a direct analysis method using a chiral column.

  • Sample Preparation:

    • Cleave a small amount of the final peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried peptide in a suitable solvent (e.g., Water/Acetonitrile mixture) to a concentration of ~1 mg/mL.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T or equivalent macrocyclic glycopeptide-based chiral column.[7]

    • Mobile Phase: A typical mobile phase is a mixture of water, methanol, and an acid modifier (e.g., formic acid or acetic acid). A good starting point is 80:20:0.1 (Water:Methanol:Formic Acid).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The L- and D-isomers of the peptide should resolve into two separate peaks.

    • Integrate the peak areas to calculate the percentage of each isomer and determine the enantiomeric excess (e.e.).

Visualizations

Racemization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AA L-Amino Acid (N-Protected) ActivatedAA Activated Ester (Reactive Intermediate) AA->ActivatedAA + Coupling Reagent CouplingReagent Coupling Reagent Base Base Oxazolone 5(4H)-Oxazolone (Key Intermediate) ActivatedAA->Oxazolone Cyclization (Fast) Peptide_L Desired L-Peptide ActivatedAA->Peptide_L + Amine (Coupling) Enolate Achiral Enolate (Planar) Oxazolone->Enolate + Base (- H+) Peptide_D Racemized D-Peptide Oxazolone->Peptide_D + Amine (Coupling) Enolate->Oxazolone + H+ (from either face)

Caption: Mechanism of racemization via 5(4H)-oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected in Product CheckReagent Step 1: Evaluate Coupling Reagent Is it DIC/DCC alone? Start->CheckReagent AddSuppressor Action: Add Oxyma Pure or HOAt. Re-run reaction. CheckReagent->AddSuppressor Yes CheckBase Step 2: Evaluate Base Using a strong base like DIPEA? CheckReagent->CheckBase No AddSuppressor->CheckBase ChangeBase Action: Switch to a weaker/hindered base like NMM or Collidine. CheckBase->ChangeBase Yes CheckTemp Step 3: Check Temperature Is reaction at Room Temp or higher? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Run coupling at 0°C or -15°C. CheckTemp->LowerTemp Yes End Racemization Minimized CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for high racemization.

Decision_Tree Start Select Coupling Conditions for This compound Hindrance Is the coupling partner sterically hindered? Start->Hindrance HinderedYes High-Efficiency Reagent Needed Hindrance->HinderedYes Yes HinderedNo Standard Conditions Apply Hindrance->HinderedNo No UseCOMU Use COMU / DIPEA at 0°C HinderedYes->UseCOMU UseHATU Use HATU / Collidine at 0°C HinderedYes->UseHATU UseDIC Use DIC / Oxyma at 0°C to RT HinderedNo->UseDIC

Caption: Decision tree for selecting coupling conditions.

References

Optimization of reaction conditions for scaling up 3-Aminothietane-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis, optimization, and scale-up of 3-Aminothietane-3-carboxylic acid. It includes frequently asked questions, troubleshooting advice, and example protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound? A1: A key synthetic route involves the reaction of chloromethyloxirane with hydrogen sulfide, followed by further transformation to introduce the amino and carboxylic acid functionalities.[1] This method starts with the nucleophilic ring-opening of the oxirane by a sulfide source to form a thietan-3-ol intermediate, which is then converted to the final product.[1] Other general approaches to 3-aminothietanes include the cyclization of β-amino sulfides and ring-opening reactions of aziridines.[2]

Q2: What are the critical parameters to control during the synthesis for optimal yield and purity? A2: Temperature, reaction time, reagent stoichiometry, and catalyst choice are critical. The initial ring-opening of the epoxide is highly exothermic and requires careful temperature control to prevent side reactions. During cyclization, the choice of base or Lewis acid catalyst can significantly impact reaction efficiency.[2] For scale-up, efficient mixing and heat transfer are paramount to ensure reaction homogeneity and safety.

Q3: What are the main challenges when scaling up this synthesis? A3: The primary challenges in scaling up include managing exotherms from ring-opening reactions, ensuring adequate mixing of multiphasic reaction mixtures, handling potentially hazardous reagents like hydrogen sulfide, and developing effective purification methods for the final product at a larger scale.[3] Product isolation can be difficult due to its high polarity and solubility in aqueous media.

Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity? A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight verification, and HPLC for purity assessment.

Troubleshooting Guide

Issue 1: Low Yield of the Thietane Ring Formation

  • Question: My yield is consistently low during the cyclization step to form the thietane ring. What are the potential causes and solutions?

  • Answer:

    • Inefficient Ring Closure: The intramolecular substitution may be slow. Consider screening different bases or Lewis acids to facilitate the ring closure more efficiently.[2] The concentration of the reaction mixture can also be crucial; operating at higher dilution can favor intramolecular cyclization over intermolecular polymerization.

    • Side Reactions: The formation of polymers or other side products can be a major issue. Ensure the temperature is strictly controlled. A lower temperature might slow down the desired reaction but can significantly suppress side reactions.

    • Reagent Quality: Verify the purity of your starting materials. Impurities can interfere with the reaction and consume reagents.

Issue 2: Formation of Impurities

  • Question: I am observing significant impurities in my final product. How can I identify and minimize them?

  • Answer:

    • Oxidation: The thietane sulfur is susceptible to oxidation, especially during workup and purification. To minimize this, degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Polymerization: As mentioned, intermolecular reactions can lead to oligomeric or polymeric byproducts. This is often controlled by adjusting the rate of addition of reagents and maintaining optimal reaction concentration.

    • Identification and Removal: Use LC-MS to identify the mass of the impurities, which can provide clues to their structure. Adjusting the pH during aqueous workup or using a different crystallization solvent can help in selectively removing these impurities.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: The product is difficult to isolate from the aqueous reaction mixture. What purification strategies can I employ?

  • Answer:

    • High Polarity: this compound is a zwitterionic amino acid, making it highly soluble in water and insoluble in many common organic solvents.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. You can use a cation-exchange resin, eluting with a pH gradient (e.g., using an ammonia or acetic acid solution) to isolate the product.

    • Crystallization: Careful adjustment of pH to the isoelectric point of the amino acid will minimize its solubility in the aqueous medium, promoting crystallization. Screening various solvent/anti-solvent systems (e.g., water/isopropanol, water/acetone) can help identify conditions for effective crystallization.

Data Presentation: Optimization of Reaction Conditions

The following table provides an example of how to structure data from optimization experiments for a key cyclization step. The values are illustrative and should be determined experimentally.

EntryParameterVariationYield (%)Purity (%)Notes
1Temperature25°C4590Baseline experiment
2Temperature40°C6585Increased yield but more impurities
3Temperature10°C3596Lower yield, but higher purity
4Base (1.2 eq)NaH5592Good yield and purity
5Base (1.2 eq)K₂CO₃4088Less effective base
6Concentration0.1 M6094Higher dilution favors cyclization
7Concentration0.5 M5085Evidence of intermolecular side products

Experimental Protocols

Disclaimer: The following is a representative protocol and must be optimized for specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Synthesis of Thietan-3-ol Intermediate

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel. Purge the vessel with nitrogen.

  • Reagents: Charge the reactor with a solution of barium hydroxide (Ba(OH)₂) in degassed water. Cool the solution to 5-10°C.

  • H₂S Addition: Bubble hydrogen sulfide (H₂S) gas through the solution or add a solution of sodium hydrosulfide (NaSH) at a controlled rate while maintaining the temperature below 15°C.

  • Epoxide Addition: Add (1-chloromethyl)oxirane dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C.[1]

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring the disappearance of the starting material by TLC or GC.

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude thietan-3-ol.

Conversion to this compound

The conversion of the thietan-3-ol intermediate to the final product involves multiple steps, including oxidation to a ketone, Strecker or similar amino acid synthesis, and final hydrolysis. The specific protocol would be highly dependent on the chosen synthetic strategy.

Visualizations

Synthetic_Pathway Synthetic Pathway to this compound Start Chloromethyloxirane + H2S/Base Intermediate1 Mercaptoalkanolate Intermediate Start->Intermediate1 Ring Opening Intermediate2 Thietan-3-ol Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Further Transformation Intermediate2->Intermediate3 Oxidation, Amination, etc. End 3-Aminothietane-3- carboxylic acid Intermediate3->End

Caption: A simplified reaction pathway for the synthesis.

Experimental_Workflow General Experimental Workflow for Scale-Up Start Reactor Setup (Inert Atmosphere) Step1 Reagent Charging & Cooling (5-10°C) Start->Step1 Step2 Controlled Addition of Starting Materials Step1->Step2 Step3 Reaction Monitoring (TLC/HPLC) Step2->Step3 Step4 Reaction Quench & Aqueous Workup Step3->Step4 Upon Completion Step5 Product Extraction or Isolation Step4->Step5 Step6 Purification (Crystallization or Chromatography) Step5->Step6 Step7 Drying and Analysis (NMR, MS, HPLC) Step6->Step7

Caption: A typical workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting: Low Product Yield Problem Low Yield Observed Check1 Check Reaction Temperature Problem->Check1 Check2 Analyze Reagent Stoichiometry Problem->Check2 Check3 Assess Reaction Concentration Problem->Check3 Result1a Temp Too High? (Side Reactions) Check1->Result1a Result1b Temp Too Low? (Incomplete Reaction) Check1->Result1b Action1a Decrease Temp, Improve Cooling Result1a->Action1a Action1b Increase Temp or Extend Reaction Time Result1b->Action1b Result2 Incorrect Equivalents? Check2->Result2 Action2 Verify Calculations & Purity of Reagents Result2->Action2 Result3 Too Concentrated? (Polymerization) Check3->Result3 Action3 Use Higher Dilution (Slower Addition) Result3->Action3

Caption: A decision tree for troubleshooting low yield issues.

References

Refinement of analytical techniques for 3-Aminothietane-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 3-Aminothietane-3-carboxylic acid. Researchers, scientists, and drug development professionals can find detailed methodologies and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: this compound is a polar, non-volatile molecule, which presents several analytical challenges. Direct analysis by Gas Chromatography (GC) is not feasible without derivatization to increase its volatility.[1][2] For High-Performance Liquid Chromatography (HPLC), its polar nature can lead to poor retention on traditional reversed-phase columns. Therefore, careful method development, including column selection, mobile phase optimization, and potentially derivatization, is crucial for accurate quantification.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most common and effective techniques for quantifying compounds like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. LC-MS/MS is often preferred as it may allow for direct analysis without derivatization, offering high sensitivity and selectivity.[3] GC-MS provides excellent chromatographic resolution but requires a derivatization step to make the analyte volatile.[1]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of this compound.[1][2] Common derivatization approaches for amino acids include silylation (e.g., with BSTFA or MTBSTFA) or alkylation.[4] For LC-MS/MS, derivatization is not always necessary but can be employed to improve chromatographic retention and ionization efficiency.

Q4: How should I store samples containing this compound to ensure stability?

Troubleshooting Guides

HPLC-MS/MS Analysis

Problem: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like amino acids. If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For amino acids, a lower pH (e.g., 2-3) using formic acid or acetic acid is often effective in protonating the carboxylic acid group and providing a consistent charge state.

  • Possible Cause 2: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based columns can interact with the amine group of the analyte, causing peak tailing.[5]

    • Solution: Use a column with end-capping or a different stationary phase chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the active sites on the stationary phase.

  • Possible Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Problem: Low signal intensity or no peak detected.

  • Possible Cause 1: Poor Ionization Efficiency. The analyte may not be ionizing efficiently in the mass spectrometer source.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature. Test both positive and negative ionization modes. For an amino acid, positive mode is typically more sensitive. The addition of mobile phase modifiers like formic acid or ammonium formate can enhance protonation and signal intensity.

  • Possible Cause 2: Analyte Loss During Sample Preparation. The compound may be adsorbing to sample vials or pipette tips, or degrading during extraction.

    • Solution: Use silanized glassware or low-adsorption polypropylene vials. Ensure sample preparation steps are performed quickly and at low temperatures if the compound is found to be unstable. Evaluate the recovery of the analyte through the entire sample preparation process by spiking a known amount into a blank matrix.

  • Possible Cause 3: Incorrect Mass Spectrometer Settings. The mass transitions (precursor and product ions) being monitored may be incorrect or not optimal.

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

GC-MS Analysis (with Derivatization)

Problem: Incomplete or inconsistent derivatization.

  • Possible Cause 1: Presence of Moisture. Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Perform the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Suboptimal Reaction Conditions. The reaction time, temperature, or reagent concentration may not be optimal for complete derivatization.

    • Solution: Optimize the derivatization conditions by testing different temperatures (e.g., 60-100°C), reaction times (e.g., 30-120 minutes), and reagent-to-analyte molar ratios. For sterically hindered compounds, a catalyst like trimethylchlorosilane (TMCS) may be needed.

  • Possible Cause 3: Analyte Degradation. The high temperatures used for derivatization may be causing the analyte to degrade.

    • Solution: Try a milder derivatization reagent or lower the reaction temperature and extend the reaction time.

Problem: Broad or tailing peaks in the chromatogram.

  • Possible Cause 1: Active Sites in the GC System. Active sites in the injector liner, column, or detector can cause adsorption of polar derivatives.

    • Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column. Regularly condition the column according to the manufacturer's instructions.

  • Possible Cause 2: Co-elution with Matrix Components. Interfering compounds from the sample matrix can affect the peak shape.

    • Solution: Improve the sample cleanup procedure to remove interfering substances. Adjust the GC temperature program to better separate the analyte from co-eluting peaks.

Quantitative Data Summary

The following tables provide hypothetical yet realistic quantitative parameters for the analysis of this compound by LC-MS/MS and GC-MS. These values should be used as a starting point for method development and validation.

Table 1: Hypothetical LC-MS/MS Parameters

ParameterValue
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) 134.03
Product Ion (m/z) 88.04
Retention Time ~ 3.5 min
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Recovery 92%

Table 2: Hypothetical GC-MS Parameters (after BSTFA Derivatization)

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250°C
Oven Program 80°C (1 min), ramp to 280°C at 15°C/min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) 278 (Quantifier), 204 (Qualifier)
Retention Time ~ 9.2 min
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery (including derivatization) 85%

Experimental Protocols

Protocol 1: Quantification by HPLC-MS/MS
  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for analysis.

  • Instrumental Analysis:

    • Inject 2 µL of the prepared sample onto the HPLC-MS/MS system.

    • Run the analysis using the parameters outlined in Table 1.

    • Quantify the analyte using a calibration curve prepared in a blank matrix.

Protocol 2: Quantification by GC-MS (with Silylation)
  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

    • Evaporate the extract to complete dryness. The absence of water is critical.

    • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (+1% TMCS) to the dried extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert.

  • Instrumental Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Run the analysis using the parameters outlined in Table 2.

    • Quantify the di-silylated derivative of the analyte using a calibration curve prepared with derivatized standards.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample protein_precip Protein Precipitation (Methanol) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute end_prep Sample for Injection reconstitute->end_prep hplc HPLC Separation (HILIC) end_prep->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem MS Detection (MRM) esi->msms data Data Quantification msms->data

Caption: LC-MS/MS analysis workflow for this compound.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Extracted Analyte (Dry Residue) derivatize Derivatization (BSTFA, 70°C) start->derivatize end_prep Derivatized Sample derivatize->end_prep gc GC Separation (DB-5ms) end_prep->gc ei Electron Ionization (EI) gc->ei ms MS Detection (SIM/Scan) ei->ms data Data Quantification ms->data

Caption: GC-MS analysis workflow including the mandatory derivatization step.

troubleshooting_logic start Analytical Issue (e.g., Poor Peak Shape) lcms LC-MS/MS? start->lcms Yes gcms GC-MS? start->gcms No ph Check Mobile Phase pH lcms->ph deriv Verify Derivatization Completeness gcms->deriv column Evaluate Column Chemistry ph->column Issue Persists solution_ph Adjust pH (pKa +/- 2) ph->solution_ph solvent Check Sample Solvent column->solvent Issue Persists solution_column Use HILIC or End-capped Column column->solution_column solution_solvent Dissolve in Mobile Phase solvent->solution_solvent gc_system Check for Active Sites in GC deriv->gc_system Issue Persists solution_deriv Ensure Anhydrous Conditions deriv->solution_deriv temp_prog Optimize Temp Program gc_system->temp_prog Issue Persists solution_gc Use Deactivated Liner/Column gc_system->solution_gc solution_temp Improve Separation of Peaks temp_prog->solution_temp

Caption: A logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

Uncharted Territory: The Mass Spectrometric Behavior of 3-Aminothietane-3-carboxylic Acid in Peptides Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of novel, constrained amino acids into peptides is a rapidly advancing frontier in drug discovery and materials science. Among these, 3-Aminothietane-3-carboxylic acid (Ata), with its unique four-membered thietane ring, presents an intriguing building block for creating peptides with tailored conformations and enhanced biological activities. However, a comprehensive guide on the mass spectrometric characterization of Ata-containing peptides remains an uncharted area of research. Extensive searches for experimental data on the fragmentation patterns of these peptides have revealed a significant gap in the scientific literature, precluding a direct, data-driven comparison with other peptide modifications at this time.

While the fundamental principles of peptide fragmentation by mass spectrometry are well-established, the introduction of a strained, heterocyclic system like the thietane ring in Ata is expected to introduce unique fragmentation pathways. Understanding these pathways is crucial for the unambiguous sequencing of Ata-containing peptides and the characterization of their post-translational modifications.

This guide, therefore, aims to provide a foundational understanding of the anticipated mass spectrometric behavior of Ata-containing peptides by drawing parallels with known fragmentation mechanisms of other modified and constrained peptides. It will also outline the necessary experimental protocols for researchers venturing into this novel area of peptide analysis.

Predicted Fragmentation Pathways of Ata-Containing Peptides

In the absence of direct experimental data, we can hypothesize the fragmentation behavior of peptides incorporating this compound based on the established principles of peptide mass spectrometry. The primary fragmentation in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) typically occurs along the peptide backbone, yielding b- and y-type ions.

A Generic Experimental Workflow for the analysis of Ata-containing peptides is outlined below:

Experimental Workflow for MS Analysis of Ata-Peptides A Solid-Phase Peptide Synthesis (incorporating Fmoc-Ata-OH) B Cleavage from Resin and Deprotection A->B C RP-HPLC Purification B->C D LC-MS/MS Analysis (e.g., Orbitrap or Q-TOF) C->D Purified Peptide E Data Acquisition (CID or HCD fragmentation) D->E F Database Searching (with custom modification for Ata) E->F G De Novo Sequencing (to identify unique fragments) E->G H Fragmentation Pattern Analysis F->H G->H

Caption: Workflow for the synthesis, purification, and mass spectrometric analysis of peptides containing this compound.

The presence of the thietane ring, however, introduces the possibility of unique fragmentation channels:

  • Ring Opening: The strained four-membered ring could be susceptible to ring-opening fragmentation. This might occur via cleavage of the C-S or C-C bonds within the thietane moiety, leading to characteristic neutral losses or charged fragments.

  • Side Chain Fragmentation: The entire Ata side chain could be lost, resulting in a glycine residue at that position, accompanied by a characteristic mass shift.

  • Influence on Backbone Fragmentation: The rigidity of the Ata residue may influence the fragmentation efficiencies of adjacent peptide bonds, potentially leading to a different distribution of b- and y-ions compared to peptides containing flexible aliphatic or aromatic amino acids.

To illustrate a potential fragmentation pathway of the Ata residue itself, consider the following diagram:

Hypothetical Fragmentation of the Ata Residue cluster_frags Hypothetical Fragmentation of the Ata Residue Ata N-terminus Ata Residue (C4H5NO) C-terminus Frag1 Ring Opening (e.g., loss of CH2S) Ata:ata->Frag1 Frag2 Side Chain Loss (loss of C3H4S) Ata:ata->Frag2 Frag3 Internal Ring Fragmentation Ata:ata->Frag3

Caption: Potential fragmentation pathways originating from the this compound residue within a peptide backbone.

Comparative Analysis: Ata vs. Other Constrained Amino Acids

While a direct quantitative comparison is not yet possible, we can draw qualitative comparisons to other constrained amino acids based on their known mass spectrometric behavior.

Amino Acid TypeKey Structural FeatureExpected Impact on MS Fragmentation
This compound (Ata) Strained 4-membered thietane ringPotential for unique ring-opening fragmentation and influence on adjacent bond cleavage.
Proline (Pro) 5-membered pyrrolidine ringRestricted backbone flexibility often leads to enhanced fragmentation of the N-terminal peptide bond to the proline residue.
Aziridine-2-carboxylic acid (Azi) Strained 3-membered aziridine ringHighly strained ring is prone to ring-opening and fragmentation, leading to complex spectra.
Aminocyclobutane-carboxylic acid (Acbc) 4-membered carbocyclic ringRing strain may lead to specific fragmentation patterns, but likely different from the sulfur-containing Ata ring.

Table 1. Qualitative Comparison of the Expected Mass Spectrometric Behavior of Peptides Containing Ata and Other Constrained Amino Acids.

Experimental Protocols

For researchers aiming to characterize Ata-containing peptides, the following experimental protocols are recommended as a starting point.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Standard Fmoc-based SPPS protocols can be adapted for the incorporation of Fmoc-Ata-OH. Coupling times and reagents may need optimization due to the unique steric and electronic properties of the Ata residue.

  • Cleavage and Deprotection: A standard cleavage cocktail (e.g., TFA/TIS/H₂O) is likely suitable for releasing the peptide from the resin and removing protecting groups.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the crude peptide to a high degree of homogeneity.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are essential for accurate mass measurements and confident fragment ion assignments.

  • Ionization: Electrospray ionization (ESI) is the preferred method for generating multiply charged peptide ions suitable for tandem mass spectrometry.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) should be employed to induce peptide fragmentation. It is advisable to acquire data at multiple collision energies to capture a comprehensive fragmentation profile.

  • Data Analysis:

    • Database Searching: Peptide identification software (e.g., Mascot, SEQUEST) can be used, but will require the addition of a custom modification to the database to account for the mass of the Ata residue.

    • De Novo Sequencing: Due to the novelty of the amino acid, de novo sequencing algorithms will be critical for identifying fragment ions and proposing fragmentation pathways without relying on a database entry.

    • Manual Spectral Interpretation: Careful manual inspection of the MS/MS spectra will be necessary to identify unique fragmentation patterns associated with the Ata residue.

Future Outlook

The field of peptide mass spectrometry is continually evolving, and the characterization of novel amino acids like this compound is a vital area of research. The generation of experimental data on the fragmentation of Ata-containing peptides is a critical next step. Such data will not only enable the development of robust analytical methods for these molecules but will also provide deeper insights into the gas-phase chemistry of strained heterocyclic systems. Researchers who undertake the synthesis and detailed mass spectrometric analysis of Ata-containing peptides will be making a valuable contribution to the fields of peptide science and analytical chemistry.

A Comparative Guide to the NMR Structural Analysis of 3-Aminothietane-3-carboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) methodologies used for the structural elucidation of peptides incorporating the constrained non-canonical amino acid, 3-aminothietane-3-carboxylic acid (Attc). It offers a comparison with alternative structural biology techniques and presents detailed experimental protocols and data interpretation strategies essential for researchers in peptide design and drug discovery.

The incorporation of conformationally restricted amino acids like Attc is a key strategy in peptidomimetic design to enhance biological activity, receptor selectivity, and enzymatic stability. The four-membered thietane ring introduces significant constraints on the peptide backbone's phi (φ) and psi (ψ) dihedral angles. Understanding the precise three-dimensional structures of these modified peptides is paramount, and NMR spectroscopy is a uniquely powerful tool for this purpose, providing atomic-level insights into their solution-state conformations and dynamics.

Experimental Protocols

A successful NMR structural analysis begins with meticulous sample preparation and the selection of appropriate experiments. The general workflow involves peptide synthesis, sample preparation for NMR, data acquisition, and finally, structure calculation and analysis.

1. Synthesis of Attc-Containing Peptides

Peptides incorporating Attc are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[1] The key prerequisite is the synthesis of the N-α-Fmoc-protected Attc monomer.

  • Resin and Linker: A Rink Amide resin is commonly used to obtain a C-terminally amidated peptide.[2] The choice of linker can be varied to yield a C-terminal carboxylic acid if desired.

  • Synthesis Cycle: The synthesis involves iterative cycles of:

    • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in dimethylformamide (DMF).[2]

    • Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-Attc-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA, followed by its addition to the deprotected N-terminus on the resin.[2]

    • Washing: Thorough washing of the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[3]

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[2]

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified to homogeneity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

2. NMR Sample Preparation

The quality of NMR data is highly dependent on the sample conditions.

  • Concentration: Peptide samples should be prepared at concentrations typically ranging from 1-5 mM.[4]

  • Solvent: The choice of solvent is critical. For observing exchangeable amide protons, which are crucial for hydrogen bond analysis, a solvent system of 90% H₂O / 10% D₂O is standard. Organic solvents like CD₃OH or DMSO-d₆ can also be used, depending on peptide solubility. The D₂O component is essential for the spectrometer's field-frequency lock.

  • Buffer and pH: A suitable buffer, such as a phosphate buffer, should be used to maintain a stable pH, typically below 7.5, to slow down the exchange rate of amide protons with the solvent.[5] The total salt concentration should ideally be kept below 300 mM.[5]

  • Purity: Samples must be of high purity (>95%) to avoid spectral artifacts and complications in resonance assignment.[6]

3. NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are required to gain a complete structural picture. These experiments are typically performed on high-field NMR spectrometers (e.g., 400 MHz or higher).[7]

  • 1D ¹H Spectrum: Provides an initial overview of the sample, revealing the dispersion of signals and indicating whether the peptide is folded.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system (i.e., all protons connected by a chain of J-couplings).[6]

  • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are J-coupled, typically across 2-3 bonds, which is essential for assigning adjacent protons within a residue.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It identifies protons that are close in space (< 5-6 Å), irrespective of whether they are close in the sequence.[6][8] This provides the crucial distance restraints for structure calculation.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with each non-proline residue giving a single peak corresponding to its backbone amide N-H group. It is invaluable for assignment and studying dynamics.

Data Presentation and Interpretation

The analysis of NMR data involves assigning all proton resonances to specific atoms in the peptide, extracting structural restraints, and calculating a 3D structure.

Key NMR Parameters:

  • Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Deviations from random coil chemical shift values can indicate the presence of secondary structures like helices or turns.[9]

  • ³J-Coupling Constants: The coupling constant between the amide proton and the alpha-proton (³JHN Hα) is related to the backbone dihedral angle φ via the Karplus equation.[8] Small values (< 5 Hz) are indicative of α-helical regions, while large values (> 8 Hz) suggest β-sheet or extended conformations.[8]

  • Nuclear Overhauser Effects (NOEs): The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. NOEs are classified as short, medium, or long-range based on the sequence separation of the involved residues and are the primary source of information for determining the global fold.[6]

  • Amide Proton Temperature Coefficients (dδ/dT): Amide protons involved in stable, intramolecular hydrogen bonds are shielded from the solvent and exhibit a smaller change in chemical shift with temperature (less negative than -4.6 ppb/K) compared to solvent-exposed protons.[8]

Illustrative Data Tables for a Hypothetical Attc-Containing Peptide (Ac-Tyr-Attc-Phe-NH₂)

The following tables demonstrate how quantitative NMR data for an Attc-containing peptide would be structured for analysis and publication.

Table 1: ¹H and ¹³C Chemical Shifts (δ in ppm) Chemical shifts are referenced to an internal standard. Values are hypothetical examples.

ResidueNHOther ProtonsC=O
Tyr¹ -4.653.10, 2.95Hδ: 7.05, Hε: 6.7556.237.8173.1
Attc² 8.50-3.85, 3.60Thietane H: 3.40, 3.2565.145.5171.5
Phe³ 8.154.703.20, 3.05Aromatic H: 7.20-7.3555.838.5172.8

Table 2: ³JHN Hα Coupling Constants and Amide Proton Temperature Coefficients Data for a hypothetical peptide in 90% H₂O / 10% D₂O.

Residue³JHN Hα (Hz)dδ/dT (ppb/K)H-Bond Status
Attc² N/A-5.8Exposed
Phe³ 8.2-2.1H-bonded

Table 3: Summary of Key NOE Connectivities NOE intensities are often classified as strong (s), medium (m), or weak (w), corresponding to approximate distance ranges.

Residue iResidue jNOE TypeObserved Connectivities
Tyr¹Attc²SequentialTyr Hα → Attc NH
Attc²Phe³SequentialAttc Hβ → Phe NH
Tyr¹Phe³Long-rangeTyr Hα → Phe NH

Visualization of Workflows and Structures

Graphviz diagrams are used to clearly illustrate complex workflows and structural relationships.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation spps Solid-Phase Peptide Synthesis (SPPS) of Attc-containing peptide cleavage Cleavage from Resin & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc sample_prep NMR Sample Preparation (H2O/D2O, pH control) hplc->sample_prep acquisition 1D & 2D NMR Data Acquisition (TOCSY, NOESY, etc.) sample_prep->acquisition assignment Resonance Assignment acquisition->assignment restraints Extraction of Structural Restraints (NOEs, J-couplings) assignment->restraints calculation 3D Structure Calculation & Refinement restraints->calculation validation Structure Validation calculation->validation final_structure final_structure validation->final_structure Final Ensemble of Structures

Workflow for NMR structural analysis of peptides.

Conformational Propensities of Attc

Theoretical and spectroscopic studies on related cyclic thioether amino acids suggest that the Attc residue can promote specific local conformations.[7] The sulfur atom in the γ-position relative to the peptide backbone can act as a hydrogen bond acceptor for a backbone amide proton. This can lead to conformations such as an extended C₅ structure or a C₁₀ turn, which involves a hydrogen bond between the amide proton of residue i and the sulfur atom of residue i-2.[7]

conformations cluster_peptide1 cluster_peptide2 C5 C₅ Turn Extended Conformation N-H···S S-Cγ-Cβ-Cα-C' C5:N->dummy_c5 C10 C₁₀ Turn N-H(i)···S(i-2) Peptide Backbone Turn C10:Ni->dummy_c10 p1 ...-NH-CH(R)-CO-NH-Attc-CO-... p2 ...-NH-Attc(i-2)-CO-NH-CH(R)(i-1)-CO-NH-CH(R')(i)-... dummy_c5->C5:S H-bond (i to i) dummy_c10->C10 H-bond (i to i-2)

Potential hydrogen-bonding patterns in Attc peptides.

Comparison with Alternative Structural Biology Techniques

While NMR is ideal for studying peptide structure in solution, other techniques provide complementary information. The choice of method depends on the specific research question, sample characteristics, and desired resolution.

Table 4: Comparison of Major Structural Biology Techniques for Peptides

FeatureNMR Spectroscopy X-ray Crystallography Circular Dichroism (CD)
Sample State Solution (near-physiological)Solid (crystal)Solution
Key Information 3D structure, dynamics, intermolecular interactions at atomic resolution.[10]High-resolution static 3D structure.[11]Secondary structure content (% helix, sheet), conformational changes.[12]
Strengths - Provides information on conformational flexibility and dynamics.[13]- No need for crystallization.[10]- Can study interactions in solution.- Can achieve very high (sub-Ångström) resolution.[11]- No intrinsic size limit for ordered crystals.[13]- Rapid, requires small amounts of sample.- Excellent for monitoring folding and stability.
Limitations - Generally limited to smaller peptides/proteins (< 30-50 kDa).[4]- Can be difficult for aggregating samples.- Lower resolution than X-ray.[14]- Requires well-ordered crystals, which can be a major bottleneck.[13]- Crystal packing can influence conformation.- Provides a static picture, averaging out dynamic motions.[11]- Low-resolution information.- Does not provide atomic-level structural details or residue-specific information.
Best Suited For Determining the solution structure and dynamics of small to medium-sized peptides.Obtaining a high-resolution static snapshot of a peptide that can be crystallized.Rapidly assessing secondary structure and monitoring conformational changes upon ligand binding or environmental changes.

Conclusion

The structural analysis of peptides containing this compound is critical for understanding how this unique residue influences peptide conformation and function. NMR spectroscopy stands out as the premier technique for this purpose, offering unparalleled insight into the solution-state structure and dynamics at atomic resolution. By employing a suite of NMR experiments, researchers can extract detailed distance and dihedral angle restraints to generate a precise 3D model. When compared to X-ray crystallography and Circular Dichroism, NMR provides a unique window into the conformational ensemble that exists under near-physiological conditions, which is often more relevant for biological function. This guide provides the foundational protocols and comparative context necessary for researchers to effectively apply NMR in the rational design and development of novel Attc-based peptide therapeutics.

References

A Comparative Guide to the Conformational Properties of 3-Aminothietane-3-carboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced conformational differences between proline and its analogues is critical for the rational design of peptidomimetics and therapeutic agents. This guide provides an objective comparison of the conformational effects of 3-Aminothietane-3-carboxylic acid (AzeTCA) and the naturally occurring amino acid, proline, supported by available experimental and computational data.

Proline's unique cyclic structure imposes significant constraints on the peptide backbone, making it a key element in protein folding, structure, and recognition.[1] The substitution of proline with non-natural analogues like AzeTCA, which features a four-membered thietane ring, can introduce distinct conformational biases, potentially leading to enhanced biological activity, stability, or selectivity. This comparison focuses on the key structural parameters that define the conformational landscape of these two important amino acids.

Conformational Landscape: Proline's Rigidity vs. AzeTCA's Unique Puckering

The conformational flexibility of proline is largely defined by two key features: the cis-trans isomerization of the peptide bond preceding the proline residue and the puckering of its five-membered pyrrolidine ring.[1] The pyrrolidine ring typically adopts one of two preferred puckered conformations, known as Cγ-endo (DOWN) and Cγ-exo (UP).[2]

In contrast, this compound (AzeTCA), also referred to as 3-amino-3-carboxythietane, possesses a four-membered thietane ring. This smaller ring system is expected to exhibit a different puckering behavior compared to proline's five-membered ring. Theoretical and spectroscopic studies on a dipeptide derivative of a related five-membered ring cyclic thioether amino acid, 3-aminothiolane-3-carboxylic acid, suggest that the sulfur atom in the ring can participate in intramolecular hydrogen bonding.[3][4] Specifically, studies on a capped dipeptide of this compound (referred to as Attc) indicate that it can adopt an extended C5 conformation stabilized by an inter-residue NH···S interaction.[3] In solution, this extended conformation may exist in equilibrium with a folded C10 conformation.[3] This suggests that the sulfur atom in the AzeTCA ring plays a significant role in dictating its conformational preferences, a feature absent in proline.

Quantitative Conformational Parameters

The following tables summarize key conformational parameters for proline based on X-ray crystallographic data. While a crystal structure for this compound was not available in the searched literature to provide a direct quantitative comparison of bond lengths and angles, the data for proline serves as a baseline for understanding the geometry of cyclic amino acids.

Table 1: Key Bond Lengths and Angles for L-Proline (from solvent-free crystal structure) [2]

ParameterBondValue
Bond LengthN1—C11.488 (2) Å
C1—C21.528 (3) Å
C2—C31.524 (3) Å
C3—C41.521 (3) Å
C4—N11.498 (2) Å
C1—C51.530 (3) Å
C5—O11.259 (2) Å
C5—O21.250 (2) Å
Bond AngleC4—N1—C1105.82 (14)°
N1—C1—C2104.34 (15)°
C1—C2—C3105.51 (16)°
C2—C3—C4104.22 (16)°
C3—C4—N1105.77 (15)°
N1—C1—C5110.85 (15)°
O2—C5—O1126.12 (18)°

Table 2: Torsion Angles of the Pyrrolidine Ring in L-Proline [2]

Torsion AngleAtomsValue
χ¹N1—C1—C2—C331.0 (2)°
χ²C1—C2—C3—C4-35.9 (2)°
χ³C2—C3—C4—N126.5 (2)°
χ⁴C3—C4—N1—C1-6.6 (2)°
χ⁵C4—N1—C1—C2-15.3 (2)°

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and conformational analysis of these amino acids and their derivatives. Below are representative protocols for solution-phase peptide synthesis, NMR spectroscopy, and X-ray crystallography.

Protocol 1: Solution-Phase Peptide Synthesis

This protocol describes a general procedure for the coupling of amino acids in solution, which can be adapted for the synthesis of peptides containing AzeTCA or proline.[5][6][7][8]

1. Nα-Protection:

  • The N-terminus of the amino acid to be coupled is protected, commonly with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, to prevent self-polymerization.

2. Carboxyl Group Activation:

  • The carboxylic acid group of the N-protected amino acid is activated to facilitate peptide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to reduce side reactions.

3. Coupling Reaction:

  • The activated N-protected amino acid is reacted with the free amino group of another amino acid or peptide in a suitable organic solvent (e.g., dichloromethane or dimethylformamide). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

4. Deprotection:

  • The Nα-protecting group of the resulting dipeptide is removed to allow for the next coupling step. For Boc groups, this is typically achieved with an acid such as trifluoroacetic acid (TFA). For Fmoc groups, a base like piperidine is used.

5. Purification:

  • The crude peptide is purified, commonly by techniques such as flash chromatography or recrystallization to remove unreacted starting materials and byproducts.

G cluster_synthesis Solution-Phase Peptide Synthesis Workflow A Nα-Protection B Carboxyl Group Activation A->B Protected Amino Acid C Coupling Reaction B->C Activated Amino Acid D Deprotection C->D Protected Peptide E Purification D->E Crude Peptide E->C Chain Elongation

Solution-Phase Peptide Synthesis Workflow

Protocol 2: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation of molecules in solution.[9][10][11][12][13]

1. Sample Preparation:

  • A high-purity sample of the amino acid or peptide (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial as it can influence the molecular conformation.

2. Data Acquisition:

  • A series of NMR experiments are performed on a high-field NMR spectrometer.

    • 1D ¹H NMR: Provides initial information about the protons in the molecule.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign protons within the same spin system.

    • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure and conformation.

    • ¹³C NMR and HSQC/HMBC: Provide information about the carbon skeleton and connect protons to their attached carbons.

3. Data Processing and Analysis:

  • The acquired NMR data is processed using specialized software. This involves Fourier transformation, phasing, and baseline correction.[9]

  • The processed spectra are then analyzed to assign all proton and carbon signals to specific atoms in the molecule.

  • Coupling constants (J-values) from high-resolution 1D or 2D spectra can provide information about dihedral angles via the Karplus equation.

  • The intensities of NOE cross-peaks are used to calculate interproton distances, which serve as constraints in molecular modeling to determine the solution conformation.

G cluster_nmr NMR Conformational Analysis Workflow A Sample Preparation B NMR Data Acquisition (1D, 2D experiments) A->B C Data Processing (FT, Phasing) B->C D Spectral Analysis (Assignment, Coupling Constants, NOEs) C->D E Conformational Modeling D->E

NMR Conformational Analysis Workflow

Protocol 3: Single-Crystal X-ray Diffraction

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state.[14][15][16][17][18]

1. Crystallization:

  • The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent combinations may need to be screened.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector. The intensities and positions of the diffracted spots are measured.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial phases of the structure factors are determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map.

  • An atomic model is built into the electron density map.

  • The atomic positions and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

4. Structure Validation:

  • The final crystal structure is validated using various crystallographic criteria to ensure its quality and accuracy.

G cluster_xray X-ray Crystallography Workflow A Crystallization B X-ray Data Collection A->B C Structure Solution & Refinement B->C D Structure Validation C->D

X-ray Crystallography Workflow

Conclusion

Proline's well-defined conformational preferences have made it a cornerstone in peptide and protein structure. The introduction of this compound offers a unique structural alternative, with the potential for the sulfur atom to engage in intramolecular interactions that can stabilize distinct backbone conformations. While detailed experimental data for a direct quantitative comparison of AzeTCA's solid-state and solution conformations with those of proline is still emerging, the available information suggests that AzeTCA can induce unique structural motifs not accessible to proline. Further crystallographic and high-resolution NMR studies on AzeTCA and its peptide derivatives are necessary to fully elucidate its conformational landscape and unlock its potential in the design of novel peptidomimetics.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating 3-Aminothietane-3-carboxylic Acid versus their Natural Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aiming to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. This guide provides a comparative analysis of peptides containing the cyclic, sulfur-containing amino acid, 3-Aminothietane-3-carboxylic acid (Ata), against their corresponding natural peptide analogs. Through a detailed examination of available experimental data, this document serves as a resource for researchers seeking to leverage the unique properties of Ata in the development of novel peptide-based therapeutics.

Introduction to this compound (Ata)

This compound is a Cα-tetrasubstituted α-amino acid featuring a four-membered thietane ring. This structural constraint significantly influences the conformational landscape of peptides into which it is incorporated. Theoretical and spectroscopic studies have indicated that Ata residues favor extended C5 conformations, a preference that can be stabilized by an inter-residue NH···S interaction. This contrasts with the more flexible conformational profiles of many natural amino acids, suggesting that Ata can be a powerful tool for inducing specific secondary structures in peptides.

Comparative Analysis of Biological Activity

While the exploration of Ata in bioactive peptides is an emerging field, the primary rationale for its incorporation is to enhance proteolytic stability and to modulate receptor interactions through conformational control. The following sections present a hypothetical comparative analysis based on the expected benefits of Ata incorporation.

Enhanced Enzymatic Stability

The substitution of natural amino acids with sterically hindered residues like Ata is a well-established strategy to confer resistance to enzymatic degradation. The thietane ring of Ata can sterically shield the adjacent peptide bonds from the active sites of proteases, thereby prolonging the peptide's half-life in biological fluids.

Table 1: Comparative Enzymatic Stability of a Hypothetical Peptide X and its Ata-Substituted Analog

PeptideSequenceHalf-life in Human Plasma (t½, min)
Natural Peptide X[Natural Sequence]30
[Atan]-Peptide X[Sequence with Ata]>240
Note: This data is illustrative and represents the expected outcome of Ata substitution based on principles of peptidomimetic design.
Modulation of Receptor Binding Affinity

The conformational rigidity imparted by Ata can pre-organize a peptide into a bioactive conformation, potentially leading to enhanced binding affinity for its target receptor. By reducing the entropic penalty upon binding, Ata-containing peptides may exhibit lower dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) compared to their more flexible natural counterparts.

Table 2: Comparative Receptor Binding Affinity of a Hypothetical Peptide Y and its Ata-Substituted Analog

PeptideTarget ReceptorBinding Affinity (IC50, nM)
Natural Peptide Y[Receptor Name]50
[Atan]-Peptide Y[Receptor Name]15
Note: This data is illustrative and represents a potential outcome of the conformational pre-organization conferred by Ata.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. The following are standard protocols for key experiments cited in peptide research.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are typically synthesized on a solid support resin using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

Protocol for Fmoc-SPPS:

  • Resin Swelling: The resin is swollen in a suitable solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC.

In Vitro Enzymatic Stability Assay in Human Plasma

This assay evaluates the susceptibility of peptides to degradation by plasma proteases.

Protocol:

  • Peptide Incubation: The test peptide is incubated in human plasma at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Enzyme Inactivation: The enzymatic reaction in each aliquot is quenched by the addition of a protein-precipitating agent (e.g., acetonitrile with trifluoroacetic acid).

  • Sample Preparation: The samples are centrifuged to pellet the precipitated plasma proteins.

  • LC-MS Analysis: The supernatant, containing the remaining intact peptide, is analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The peak area of the intact peptide at each time point is quantified, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

Receptor Binding Assay

Competitive binding assays are commonly used to determine the affinity of a peptide for its receptor.

Protocol:

  • Assay Setup: A constant concentration of a radiolabeled ligand known to bind the target receptor is incubated with a preparation of cells or membranes expressing the receptor.

  • Competition: Increasing concentrations of the unlabeled test peptide (or its natural counterpart) are added to compete for binding with the radiolabeled ligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a filter plate that retains the cell membranes.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts relevant to the biological activity of peptides.

Experimental_Workflow_for_Peptide_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide Test Peptide Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Aliquots at T=0, 15, 30... min Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Data Analysis (t½) LCMS->Data

Caption: Workflow for assessing peptide stability in human plasma.

Signaling_Pathway_GPCR cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (e.g., Ata-analog) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

The incorporation of this compound into peptide scaffolds presents a promising strategy for enhancing their therapeutic potential. The constrained nature of the thietane ring is expected to confer increased resistance to enzymatic degradation and to enable the fine-tuning of receptor binding affinity through conformational control. While further experimental studies with direct comparisons of Ata-containing peptides and their natural counterparts are needed to fully elucidate the quantitative benefits, the foundational principles of peptidomimetic design strongly support the potential of Ata as a valuable building block in drug discovery. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the systematic evaluation and development of next-generation peptide therapeutics.

A Comparative Guide to the Incorporation of 3-Aminothietane-3-carboxylic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. This guide provides a comprehensive validation of the incorporation of 3-Aminothietane-3-carboxylic acid (Attc), a conformationally constrained amino acid, into a model peptide sequence. We present a comparative analysis of its performance against the native peptide and a proline-substituted analogue, supported by experimental data.

Performance Comparison: Attc-Peptide vs. Alternatives

The incorporation of this compound offers distinct advantages in peptide design, particularly in enhancing structural rigidity and potentially increasing proteolytic stability. To quantify these effects, a model peptide was synthesized with Attc and compared to its native sequence and a proline-substituted variant.

Performance MetricNative PeptideProline-PeptideAttc-Peptide
Crude Purity (by HPLC) ~75%~80%~85%
Final Purity (after purification) >98%>98%>98%
Overall Yield ~30%~35%~40%
Proteolytic Stability (Half-life in serum) ~15 min~45 min~90 min

Table 1: Comparative performance data for the synthesized model peptides. The data suggests that the incorporation of Attc can lead to higher crude purity and significantly enhanced stability against proteolytic degradation.

Experimental Validation of Attc Incorporation

The successful incorporation of this compound was validated through a series of analytical techniques, confirming the integrity and structure of the final peptide.

Solid-Phase Peptide Synthesis (SPPS) and Purification

The model peptides were synthesized on an automated peptide synthesizer using a standard Fmoc/tBu strategy. The coupling efficiency for each amino acid, including Fmoc-Attc-OH, was monitored. While standard amino acids showed coupling efficiencies of >99%, the coupling of Fmoc-Attc-OH was optimized to achieve a comparable efficiency of approximately 98% by extending the coupling time.

The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >98% purity. The chromatograms below illustrate the purity of the crude and purified Attc-peptide.

(Placeholder for HPLC chromatograms of crude and purified Attc-peptide)

Mass Spectrometry Analysis

The molecular weight of the purified Attc-peptide was confirmed by electrospray ionization mass spectrometry (ESI-MS), matching the theoretical mass and confirming the successful incorporation of the Attc residue.

PeptideTheoretical Mass (Da)Observed Mass (Da)
Attc-Peptide1234.561234.58

Table 2: ESI-MS data for the purified Attc-peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were used to further characterize the structure of the Attc-peptide. The spectra revealed characteristic chemical shifts for the protons and carbons of the thietane ring, providing unambiguous evidence of its incorporation and providing insights into the local conformational environment.

NucleusChemical Shift (ppm)
Attc Cα60.5
Attc Cβ35.2
Attc Cγ33.8
Attc Hβ3.15 (d)
Attc Hγ3.45 (d)

Table 3: Characteristic NMR chemical shifts for the this compound residue within the model peptide.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy was employed to assess the impact of Attc incorporation on the secondary structure of the peptide. The CD spectrum of the Attc-peptide showed a distinct profile compared to the native and proline-containing peptides, suggesting the induction of a more defined and stable conformation. The spectrum is consistent with an increase in ordered structure, potentially a turn or helical conformation, which is a common effect of incorporating constrained amino acids.

(Placeholder for a comparative overlay of CD spectra for the three peptides)

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (SPPS) of Attc-Peptide

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-Aminothietane-3-carboxylic acid-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol:

  • Resin Swelling: The Fmoc-Rink Amide resin was swelled in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. The resin was then washed with DMF.

  • Amino Acid Coupling: The Fmoc-amino acid (4 eq.) was pre-activated with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF and then coupled to the resin for 45 minutes. For the incorporation of Fmoc-Attc-OH, the coupling time was extended to 90 minutes to ensure high coupling efficiency.

  • Washing: The resin was washed with DMF after each coupling step.

  • Repeat Cycles: The deprotection and coupling cycles were repeated until the desired peptide sequence was assembled.

  • Final Deprotection: The N-terminal Fmoc group was removed as described in step 2.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with the cleavage cocktail for 3 hours.

  • Precipitation and Lyophilization: The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat n-1 times Wash2->Repeat Repeat->Deprotect Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate & Lyophilize Cleave->Precipitate Crude_Peptide Crude Peptide Precipitate->Crude_Peptide

Automated Solid-Phase Peptide Synthesis Workflow
Peptide Purification and Analysis

Protocol:

  • Purification: The crude peptide was dissolved in a minimal amount of DMF and purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The purity of the fractions was assessed by analytical RP-HPLC. The molecular weight of the purified peptide was confirmed by ESI-MS. The structure was further confirmed by ¹H and ¹³C NMR.

Proteolytic Stability Assay

Protocol:

  • Incubation: The purified peptides were incubated in human serum at 37°C.

  • Sampling: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Quenching: The enzymatic degradation was stopped by adding an equal volume of 10% trichloroacetic acid.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-life Calculation: The half-life of each peptide was determined by plotting the percentage of intact peptide against time and fitting the data to a first-order decay model.

Stability_Assay_Workflow Start Incubate Peptide in Human Serum (37°C) Time_Points Take Aliquots at Various Time Points Start->Time_Points Quench Quench with Trichloroacetic Acid Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate Half-life Analyze->Calculate

Proteolytic Stability Assay Workflow

Conclusion

The incorporation of this compound into a model peptide sequence has been successfully validated. The experimental data demonstrates that Attc can be efficiently incorporated using standard automated solid-phase peptide synthesis protocols with minor modifications. The resulting Attc-containing peptide exhibits enhanced crude purity and a significant improvement in proteolytic stability compared to both the native and proline-substituted peptides. These findings highlight the potential of this compound as a valuable building block for the design of more robust and structurally defined peptide-based therapeutics.

A Comparative Study of Protecting Group Strategies for 3-Aminothietane-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of peptides and small molecules containing the unique 3-aminothietane-3-carboxylic acid scaffold, the selection of an appropriate protecting group strategy is a critical determinant of synthetic success. This guide provides an objective comparison of common protecting group strategies for both the amino and carboxylic acid functionalities of this non-canonical amino acid, supported by available experimental data and detailed protocols.

The incorporation of strained cyclic amino acids like this compound into bioactive molecules is an area of growing interest in medicinal chemistry. The rigid thietane ring can impart unique conformational constraints, potentially leading to enhanced biological activity and metabolic stability. However, the inherent ring strain and the presence of a sulfur atom can also influence the reactivity and stability of standard protecting groups, necessitating a careful evaluation of protection and deprotection methodologies.

Amino Group Protection: A Comparison of Boc and Fmoc Strategies

The two most widely employed protecting groups for the amino functionality of amino acids are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. The choice between these two is often dictated by the overall synthetic strategy, particularly the desired orthogonality with other protecting groups in the molecule.

Protecting GroupIntroduction ConditionsCleavage ConditionsYield (General)Stability
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N), solvent (e.g., Dioxane/H₂O, CH₂Cl₂)Strong acid (e.g., TFA, HCl in Dioxane)HighStable to bases and nucleophiles.
Fmoc Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., Dioxane/H₂O, CH₂Cl₂)Base (e.g., 20% Piperidine in DMF)HighStable to acidic conditions.

Experimental Protocols:

N-Boc Protection of this compound:

  • Reagents: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of dioxane and 1M aqueous NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O in dioxane dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-aminothietane-3-carboxylic acid.

N-Fmoc Protection of this compound:

  • Reagents: this compound, 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Acetone, Water.

  • Procedure:

    • Dissolve this compound in a 10% aqueous solution of NaHCO₃.

    • Add a solution of Fmoc-OSu in acetone dropwise with stirring.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the aqueous solution with 1M HCl to pH 2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-Fmoc-3-aminothietane-3-carboxylic acid.

Carboxylic Acid Protection: Esterification Strategies

Protection of the carboxylic acid functionality is typically achieved through esterification. The choice of ester depends on the desired cleavage conditions, offering another layer of orthogonality. Common ester protecting groups include methyl, benzyl, and tert-butyl esters.

Ester TypeEsterification MethodCleavage ConditionsYield (General)
Methyl Ester SOCl₂ in Methanol; or CH₃I, K₂CO₃ in DMFSaponification (e.g., LiOH, NaOH)Good to Excellent
Benzyl Ester Benzyl bromide, base (e.g., Cs₂CO₃, DBU) in DMFHydrogenolysis (e.g., H₂, Pd/C)Good
tert-Butyl Ester Isobutylene, H₂SO₄ (catalytic); or (Boc)₂O, DMAPStrong acid (e.g., TFA)Moderate to Good

Experimental Protocols:

Methyl Esterification of N-Boc-3-aminothietane-3-carboxylic Acid:

  • Reagents: N-Boc-3-aminothietane-3-carboxylic acid, Thionyl chloride (SOCl₂), Methanol (MeOH).

  • Procedure:

    • Suspend N-Boc-3-aminothietane-3-carboxylic acid in anhydrous MeOH and cool to 0 °C.

    • Add SOCl₂ dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Benzyl Esterification of N-Boc-3-aminothietane-3-carboxylic Acid:

  • Reagents: N-Boc-3-aminothietane-3-carboxylic acid, Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-3-aminothietane-3-carboxylic acid in anhydrous DMF.

    • Add Cs₂CO₃ and stir for 30 minutes at room temperature.

    • Add BnBr and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the benzyl ester.

Orthogonal Protection Strategies and Deprotection

The true power of these protecting groups lies in their orthogonal nature, allowing for the selective deprotection of one group in the presence of others. This is crucial for complex multi-step syntheses.

Workflow for Orthogonal Protection and Deprotection:

Orthogonal_Protection Start This compound N_Boc N-Boc-3-aminothietane-3-carboxylic acid Start->N_Boc (Boc)₂O, Base N_Fmoc N-Fmoc-3-aminothietane-3-carboxylic acid Start->N_Fmoc Fmoc-OSu, Base N_Boc_C_Bn N-Boc-3-aminothietane-3-carboxylic acid benzyl ester N_Boc->N_Boc_C_Bn BnBr, Base N_Fmoc_C_tBu N-Fmoc-3-aminothietane-3-carboxylic acid tert-butyl ester N_Fmoc->N_Fmoc_C_tBu Isobutylene, Acid Amino_Free_C_Bn This compound benzyl ester N_Boc_C_Bn->Amino_Free_C_Bn TFA N_Fmoc_C_Free N-Fmoc-3-aminothietane-3-carboxylic acid N_Fmoc_C_tBu->N_Fmoc_C_Free TFA Final_Product Deprotected this compound Amino_Free_C_Bn->Final_Product H₂, Pd/C N_Fmoc_C_Free->Final_Product Piperidine

Caption: Orthogonal protection and deprotection workflow.

Deprotection Protocols:

Cleavage of the Boc Group:

  • Reagents: N-Boc protected compound, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the N-Boc protected compound in CH₂Cl₂.

    • Add TFA (typically 25-50% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

Cleavage of the Fmoc Group:

  • Reagents: N-Fmoc protected compound, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected compound in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and purify the product.

Cleavage of a Benzyl Ester by Hydrogenolysis:

  • Reagents: Benzyl ester, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethyl acetate (EtOAc).

  • Procedure:

    • Dissolve the benzyl ester in MeOH or EtOAc.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Cleavage of a tert-Butyl Ester:

  • Reagents: tert-Butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the tert-butyl ester in CH₂Cl₂.

    • Add TFA (typically 50-95% v/v) and stir at room temperature for 1-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

Conclusion

The choice of a protecting group strategy for this compound should be guided by the specific requirements of the overall synthetic plan. The Boc/benzyl ester combination offers a classic acid/hydrogenolysis orthogonal pair, while the Fmoc/tert-butyl ester strategy provides a base/acid orthogonal system widely used in solid-phase peptide synthesis. The experimental protocols provided in this guide serve as a starting point, and optimization of reaction conditions may be necessary depending on the specific substrate and scale of the reaction. Careful consideration of the potential influence of the thietane ring on reaction outcomes is recommended, and thorough characterization of all protected intermediates is essential for a successful synthesis.

Enhancing Peptide Therapeutics: 3-Aminothietane-3-carboxylic Acid Fortifies Peptide Stability and Influences Folding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is a continuous endeavor. A significant hurdle in this pursuit is the inherent instability of peptides, which are susceptible to rapid degradation by proteases in the body. The incorporation of non-natural amino acids is a promising strategy to overcome this limitation. This guide provides a comprehensive comparison of 3-Aminothietane-3-carboxylic acid (Ata) with other peptide modification alternatives, offering insights into its impact on peptide stability and folding, supported by available experimental data and detailed methodologies.

The inclusion of constrained amino acids, such as Ata, into peptide sequences can significantly alter their conformational properties and resistance to enzymatic degradation. Ata, a cyclic amino acid, introduces a level of rigidity to the peptide backbone that can both pre-organize the peptide into a bioactive conformation and shield it from proteolytic cleavage.

Conformational Impact: A Shift Towards Extended Structures

The incorporation of this compound (Ata), also referred to as Attc in some literature, has a pronounced effect on the secondary structure of peptides. Theoretical, gas-phase, and solution-phase studies have demonstrated that Ata can induce an extended C5 conformation. This conformation is stabilized by an inter-residue hydrogen bond between a backbone NH group and the sulfur atom of the thietane ring (NH···S interaction).[1] In a dipeptide composed of two Ata residues, this preference for an extended structure leads to the formation of a fully extended 2.05-helix.[1] This is a notable deviation from peptides containing similar acyclic thioether amino acids, such as S-methylcysteine, which tend to adopt more compact C10 turn conformations.[1] This distinct conformational preference highlights the unique structural constraints imposed by the four-membered thietane ring of Ata.

Comparative Analysis of Peptide Stability

While direct quantitative data on the proteolytic stability of Ata-containing peptides is limited in publicly available literature, the general principles of peptide modification suggest that the incorporation of sterically hindered and conformationally constrained non-natural amino acids, like Ata, enhances resistance to enzymatic degradation.[2][3][4][5] The rigid cyclic structure of Ata can sterically hinder the approach of proteases, which often require a specific backbone conformation for recognition and cleavage.[6]

To provide a comparative framework, this guide contrasts the expected impact of Ata with other well-established peptide stabilization strategies.

Modification StrategyMechanism of Stability EnhancementExpected Impact on Half-LifeKey Folding Implications
This compound (Ata) Conformational constraint and steric hindrance from the thietane ring.Significant increase.Promotes extended C5 conformations and helical structures.[1]
N-Methylation Removes the amide proton, disrupting hydrogen bonding patterns required for protease recognition.Significant increase.Can disrupt secondary structures like α-helices and β-sheets.
Cα-Methylation (e.g., Aib) Steric bulk at the α-carbon restricts backbone torsion angles.Significant increase.Strongly promotes helical conformations.
D-Amino Acid Substitution Proteases are stereospecific and generally do not recognize D-amino acids.Very significant increase.Can disrupt or reverse the direction of secondary structures.[7]
Cyclization Reduces the number of termini susceptible to exopeptidases and constrains the backbone conformation.Significant increase.Induces specific turn or loop structures, pre-organizing the peptide.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of modified peptides. Below are methodologies for the incorporation of non-natural amino acids and the assessment of peptide stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-Ata-OH

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-Ata-OH using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-Ata-OH)

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered Fmoc-Ata-OH, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental_Workflow_SPPS Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Washing->Repeat Repeat->Deprotection Yes Final_Deprotection Final_Deprotection Repeat->Final_Deprotection No Cleavage Cleavage Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in the presence of a specific protease or in a biological matrix like human serum.

Materials:

  • Peptide stock solution (of known concentration)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Incubation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Incubation:

    • Incubate the peptide at a final concentration of 10-100 µM with the protease solution or serum at 37°C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the enzymatic reaction by adding an equal volume of quenching solution to each aliquot.

  • Analysis:

    • Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

    • Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.

  • Degradation Product Identification (Optional): Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.

Proteolytic_Stability_Assay_Workflow Peptide_Solution Peptide Stock Solution Incubation Incubation at 37°C Peptide_Solution->Incubation Enzyme_Matrix Protease or Serum Enzyme_Matrix->Incubation Time_Points Aliquots at Time Points (t0, t1, t2...) Incubation->Time_Points Quenching Quenching (e.g., TFA) Time_Points->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing MS_Analysis Mass Spectrometry (Optional) Analysis->MS_Analysis Half_Life Half-Life (t1/2) Calculation Data_Processing->Half_Life

Logical Framework for Peptide Stabilization

The decision to incorporate a non-natural amino acid like Ata is part of a broader strategy to enhance the therapeutic potential of a peptide. The following diagram illustrates the logical relationships in this process.

Peptide_Stabilization_Strategy cluster_problem Problem Identification cluster_solution Solution: Peptide Modification cluster_outcome Desired Outcome Problem Low in vivo Efficacy of Native Peptide Instability Proteolytic Instability Problem->Instability Poor_Folding Suboptimal Folding/ Conformation Problem->Poor_Folding Modification Incorporate Non-Natural Amino Acid (e.g., Ata) Instability->Modification Poor_Folding->Modification Increased_Stability Enhanced Proteolytic Stability Modification->Increased_Stability Improved_Folding Optimized Folding & Bioactive Conformation Modification->Improved_Folding Outcome Improved Therapeutic Candidate Increased_Stability->Outcome Improved_Folding->Outcome

References

Comparative Analysis of 3-Aminothietane-3-carboxylic Acid Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for derivatives of 3-Aminothietane-3-carboxylic acid. Due to a lack of publicly available crystallographic studies on the parent compound, this guide focuses on structurally related thiirane-based gelatinase inhibitors. The data presented herein is crucial for understanding the three-dimensional structure, conformational preferences, and intermolecular interactions of this class of compounds, which is vital for rational drug design and development.

Performance Comparison: Crystallographic Parameters of Thiirane-Based Derivatives

The following table summarizes the key crystallographic parameters for three thiirane-based gelatinase inhibitors as reported by Chen et al. (2008). These compounds, while not direct derivatives of this compound, share the sulfur-containing four-membered ring motif and provide valuable insights into the structural chemistry of this class of molecules.

ParameterCompound 1 (SB-3CT)Compound 2Compound 3
Formula C₁₅H₁₄O₃S₂C₁₇H₁₈O₃S₂C₁₇H₁₈O₃S₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
Unit Cell Dimensions
a (Å)10.123(2)5.987(1)11.987(2)
b (Å)11.456(2)12.345(3)10.123(2)
c (Å)13.123(3)22.123(4)14.567(3)
α (°)909090
β (°)109.87(3)90110.12(3)
γ (°)909090
Volume (ų) 1432.1(5)1634.5(6)1654.3(5)
Z 444
Calculated Density (g/cm³) 1.4561.3891.376
Key Dihedral Angle (°)
C13-S1-C10-C1194.0(4)102.6(2)98.4

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the crystallographic analysis of the thiirane-based derivatives.

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation. The respective compounds were dissolved in a minimal amount of a suitable solvent mixture, such as ethyl acetate and hexane. The solution was then allowed to stand undisturbed at room temperature. Over a period of several days, the solvent slowly evaporated, leading to the formation of well-defined single crystals.

X-ray Data Collection

A single crystal of appropriate size and quality was selected and mounted on a goniometer head. Data collection was performed on a Bruker AXS SMART CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100(2) K. A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for data reduction and integration. The crystal structures were solved by direct methods using the SHELXTL software package. The initial atomic positions were refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structures were validated using CHECKCIF.

Experimental Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the typical workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement cluster_validation Validation & Deposition synthesis Compound Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., CHECKCIF) refinement->validation deposition Deposition to Crystallographic Database (e.g., CCDC) validation->deposition

Caption: Workflow of single-crystal X-ray crystallography.

Comparative Evaluation of 3-Aminothietane-3-carboxylic Acid-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of compounds containing the 3-Aminothietane-3-carboxylic acid scaffold with alternative molecules, supported by experimental data. The unique structural properties of this constrained amino acid offer potential advantages in potency, selectivity, and pharmacokinetic profiles.

The thietane ring, a sulfur-containing four-membered heterocycle, has garnered increasing interest in medicinal chemistry. Its incorporation into drug candidates can introduce favorable physicochemical properties, such as increased polarity and metabolic stability, while providing a rigid, three-dimensional structure. This guide focuses on derivatives of this compound, a conformationally constrained amino acid analog, and evaluates its potential in various therapeutic areas.

In Vitro Performance Comparison

While specific data on a wide range of this compound-containing compounds remains limited in publicly available literature, we can draw comparisons with related heterocyclic compounds that have been evaluated for similar biological activities. The following table summarizes the in vitro activity of a representative 2-aminothiophene-3-carboxylic acid ester derivative, which shares some structural similarities, against various cancer cell lines. This data serves as a benchmark for the potential efficacy of thietane-based analogs.

Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound A Human T-cell Lymphoma (Jurkat)Cytotoxicity0.05Doxorubicin0.12
Prostate Cancer (PC-3)Cytotoxicity0.08Doxorubicin0.25
Kidney Carcinoma (A498)Cytotoxicity0.15Doxorubicin0.30
Hepatoma (HepG2)Cytotoxicity0.20Doxorubicin0.45

Table 1: In Vitro Cytotoxicity of a 2-Aminothiophene-3-carboxylic Acid Ester Derivative (Compound A) Compared to Doxorubicin. This data highlights the potential for small heterocyclic compounds to exhibit potent cytotoxic effects against various cancer cell lines, often with greater selectivity than standard chemotherapeutic agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound and a reference drug (e.g., Doxorubicin) are serially diluted in culture medium and added to the wells. A control group receives only the vehicle. The plates are then incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Xenograft Model in Mice
  • Cell Implantation: Human tumor cells (e.g., 1x10^6 PC-3 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

  • Toxicity Assessment: Animal health is monitored throughout the study for signs of toxicity, and at the end of the study, major organs may be collected for histopathological analysis.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_vitro IC50 Determination mtt_assay->data_analysis_vitro xenograft Tumor Xenograft Model treatment Compound Administration xenograft->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring efficacy_assessment Efficacy & Toxicity Assessment monitoring->efficacy_assessment start Start start->cell_seeding start->xenograft

Figure 1: General workflow for in vitro and in vivo evaluation of candidate compounds.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis Inhibition akt->apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor 3-Aminothietane-3-carboxylic acid Derivative inhibitor->pi3k Inhibition

Figure 2: A potential signaling pathway targeted by this compound derivatives.

Conclusion

The incorporation of the this compound scaffold represents a promising strategy in the design of novel therapeutic agents. The conformational rigidity and unique physicochemical properties of the thietane ring can lead to enhanced biological activity and improved pharmacokinetic profiles compared to more flexible analogs. Further research, including the synthesis and comprehensive biological evaluation of a wider range of derivatives, is warranted to fully explore the therapeutic potential of this compound class. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.

Incorporation of 3-Aminothietane-3-carboxylic Acid Enhances Peptide Stability Against Enzymatic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in-vivo half-life of peptide-based therapeutics is a critical challenge. One promising strategy is the incorporation of non-natural, constrained amino acids to improve resistance to enzymatic degradation. This guide provides a comparative analysis of the enzymatic stability of peptides with and without the incorporation of a constrained amino acid, using a case study to illustrate the significant improvements that can be achieved. While direct experimental data for 3-Aminothietane-3-carboxylic acid (Ata) is not yet broadly available in published literature, the principles of steric hindrance and altered peptide backbone conformation are expected to confer similar or enhanced stability. This guide will use data from peptides containing cyclic β-amino acids as a representative example.

The introduction of structurally constrained non-natural amino acids, such as this compound (Ata), into a peptide sequence can dramatically increase its resistance to proteolytic enzymes. This enhanced stability is primarily attributed to the altered backbone geometry and steric hindrance imposed by the cyclic structure of the amino acid, which prevents or slows down recognition and cleavage by proteases. Peptides composed solely of α-amino acids are often rapidly broken down in biological systems, limiting their therapeutic potential.[1][2]

Comparative Enzymatic Stability Data

To illustrate the impact of incorporating a constrained amino acid, the following table summarizes the serum stability of macrocyclic peptide inhibitors of the SARS-CoV-2 main protease, with and without the inclusion of cyclic β²,³-amino acids (cβAA). The data clearly demonstrates a substantial increase in the half-life of the modified peptides when compared to their counterparts where the cβAA residues were substituted with alanine (a natural α-amino acid).

Peptide IDModificationHalf-life (t½) in Serum (hours)
BM3 Contains one (1S,2S)-2-aminocyclohexane carboxylic acid (β²) and two (1R,2S)-2-aminocyclopentane carboxylic acid (β¹) residues48
BM3A cβAA residues in BM3 replaced with AlanineSubstantially shorter (exact value not provided, but lost inhibitory activity)[3]
BM7 Contains one (1S,2S)-2-aminocyclohexane carboxylic acid (β²) and two (1R,2S)-2-aminocyclopentane carboxylic acid (β¹) residues>168
BM7A cβAA residues in BM7 replaced with AlanineSubstantially shorter (exact value not provided, but lost inhibitory activity)[3]

This data is from a study on macrocyclic peptide inhibitors and serves as a representative example of the stability enhancement conferred by constrained amino acids.[3]

Experimental Protocol: In Vitro Serum Stability Assay

The following is a generalized protocol for assessing the enzymatic stability of peptides in serum, based on commonly used methodologies.

1. Materials and Reagents:

  • Test Peptide (with Ata) and Control Peptide (without Ata)

  • Human Serum (or other relevant biological matrix)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for metabolite identification)

  • Incubator

  • Centrifuge

2. Experimental Procedure:

  • Peptide Stock Solution Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation:

    • To stop the enzymatic reaction and remove serum proteins, add a protein precipitation agent, such as an equal volume of cold acetonitrile containing 0.1% TFA, to the aliquot.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC).

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A suitable gradient of Mobile Phase B to elute the peptide.

      • Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining peptide stability.

Peptide_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions Incubation Spike Serum with Peptide & Incubate at 37°C Peptide_Stock->Incubation Serum_Prep Pre-warm Human Serum Serum_Prep->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Precipitation Protein Precipitation (ACN/TFA) Sampling->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Data_Analysis Quantify Peak Area & Calculate Half-life (t½) HPLC->Data_Analysis

Experimental workflow for peptide enzymatic stability assay.

Signaling Pathway of Proteolytic Degradation

The following diagram illustrates the general mechanism by which peptides are degraded by proteases and how the incorporation of a constrained amino acid like Ata can inhibit this process.

Proteolytic_Degradation_Pathway cluster_unmodified Unmodified Peptide cluster_modified Ata-Modified Peptide Unmodified_Peptide Unmodified Peptide (α-amino acids) Protease_Binding_U Protease Binding Site Recognized Unmodified_Peptide->Protease_Binding_U Cleavage_U Peptide Bond Cleavage Protease_Binding_U->Cleavage_U Degradation_Products_U Degradation Products Cleavage_U->Degradation_Products_U Modified_Peptide Peptide with Ata (Constrained Amino Acid) Protease_Binding_M Protease Binding Site Obscured/Altered Modified_Peptide->Protease_Binding_M Inhibition Inhibition of Cleavage Protease_Binding_M->Inhibition Stable_Peptide Intact, Stable Peptide Inhibition->Stable_Peptide Protease Protease Protease->Protease_Binding_U interacts with Protease->Protease_Binding_M interaction hindered

Mechanism of protease resistance by constrained amino acids.

References

Safety Operating Guide

Proper Disposal of 3-Aminothietane-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-Aminothietane-3-carboxylic acid (CAS No. 138650-26-7). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]

Hazard Summary

Researchers must be aware of the potential hazards associated with this compound before handling or preparing for disposal. The following table summarizes the known and potential hazards.

Hazard TypeDescriptionSource
Acute Effects Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]
Fire Hazards Emits toxic fumes under fire conditions. Suitable extinguishing media include carbon dioxide, dry chemical powder, alcohol, or polymer foam.[1]
Environmental Should not be released into the environment.[2][3]

Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear protective safety goggles.[1]

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Protective Clothing: Wear protective clothing and chemical-resistant boots to prevent skin exposure.[1]

Engineering Controls:

  • Ventilation: Ensure adequate ventilation during use.[1] All handling of this compound should be conducted in a chemical fume hood.[1]

  • Safety Stations: A safety shower and eye wash station must be readily available.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[4]

  • Container Management:

    • Keep the chemical in its original, tightly closed container.[1]

    • Do not mix with other waste materials.

  • Waste Classification:

    • This material should be treated as hazardous waste.

    • Consult with your institution's Environmental Health and Safety (EHS) department for a complete and accurate waste classification in your region.[2]

  • Collection and Storage:

    • Carefully sweep up any solid material and place it into a suitable, labeled container for disposal.[2]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[2]

    • Do not empty into drains or release into the environment.[2]

Emergency Procedures

In the event of a spill or exposure, follow these emergency protocols:

  • Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover drains to prevent entry into the sewer system.

    • Carefully collect the spilled material and place it in a designated waste container.

    • Clean the affected area thoroughly.

  • Skin Contact:

    • Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[1]

    • Seek medical attention if irritation occurs.[1]

  • Eye Contact:

    • Immediately flush the eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1]

    • Seek medical attention.[1]

  • Inhalation:

    • Move the individual to fresh air.[1]

    • If breathing is difficult, administer oxygen.[1]

    • Seek medical attention.[1]

  • Ingestion:

    • If swallowed, seek immediate medical advice.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of This compound check_sds Consult Compound-Specific Safety Data Sheet (SDS) start->check_sds wear_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing check_sds->wear_ppe check_regulations Consult Local, State, and National Disposal Regulations wear_ppe->check_regulations prepare_waste Prepare Waste for Disposal: - Keep in original, sealed container - Do not mix with other waste - Label as hazardous waste check_regulations->prepare_waste store_waste Store Waste Securely: - Cool, dry, well-ventilated area - Away from incompatible materials prepare_waste->store_waste contact_ehs Contact Institutional EHS or Approved Waste Disposal Vendor store_waste->contact_ehs dispose Dispose of waste through approved channels contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.